Chemical properties of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one
The following technical guide details the chemical properties, synthesis, and reactivity of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one (CAS 2021809-76-5). This document is structured for researchers and process chemists,...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical properties, synthesis, and reactivity of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one (CAS 2021809-76-5). This document is structured for researchers and process chemists, focusing on the molecule's utility as a privileged scaffold in medicinal chemistry, particularly for GPCR ligand development.
[1]
Executive Summary & Compound Identity
7-Bromo-8-chloro-1,2-dihydroquinolin-2-one (also designated as 7-bromo-8-chloroquinolin-2(1H)-one) is a halogenated heterocyclic scaffold.[1][2][3][4][5] It belongs to the carbostyril (quinolin-2-one) class, a structural motif fundamental to numerous psychotropic pharmaceuticals, including the blockbuster drug Brexpiprazole .
The presence of the 8-chloro substituent provides unique steric protection to the lactam nitrogen and influences the electronic properties of the ring, while the 7-bromo handle serves as a high-fidelity site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
Chemical Identity Table
Property
Data
CAS Number
2021809-76-5
IUPAC Name
7-Bromo-8-chloro-1,2-dihydroquinolin-2-one
Molecular Formula
C₉H₅BrClNO
Molecular Weight
258.50 g/mol
Core Structure
Quinolin-2(1H)-one (Lactam tautomer dominant)
Predicted LogP
~2.8 – 3.2
H-Bond Donor
1 (Lactam NH)
H-Bond Acceptor
1 (Carbonyl Oxygen)
Structural Analysis & Electronic Properties
The molecule exists primarily in the lactam (2-one) tautomeric form rather than the lactim (2-hydroxy) form in both solid state and solution.
7-Bromo Position: Located para to the ring nitrogen, this position is electronically activated for oxidative addition by transition metals. It is the primary vector for library diversification.
8-Chloro Position: Situated ortho to the lactam nitrogen. This group exerts a negative steric effect , hindering N-alkylation reactions slightly compared to non-substituted analogs. Electronically, it deactivates the 5, 6, and 7 positions via induction (-I effect), but the 7-position remains susceptible to coupling due to the weakness of the C-Br bond relative to C-Cl.
Lactam Motif: The cis-amide geometry (constrained by the ring) presents a rigid hydrogen bond donor/acceptor motif, critical for binding to aspartate/threonine residues in GPCR transmembrane helices.
Synthesis Methodologies
While direct halogenation of quinolinone is possible, it often suffers from poor regioselectivity. The most robust "Process Chemistry" route involves the construction of the heterocyclic ring from a pre-functionalized aniline.
Recommended Route: The "Dihydro-Oxidation" Sequence
This protocol ensures correct regiochemistry by establishing the halogen pattern on the aniline precursor.
Step 1: N-Acylation
Reaction of 3-bromo-2-chloroaniline (CAS 56131-46-5) with 3-chloropropionyl chloride to form the amide.
Rationale: 3-chloropropionyl chloride is preferred over cinnamoyl chloride to generate the saturated 3,4-dihydro intermediate first, which cyclizes more cleanly.
Step 2: Friedel-Crafts Cyclization
Intramolecular alkylation using Aluminum Chloride (AlCl₃) melt or solution.
Mechanism:[5] The Lewis acid complexes with the chloride, generating a primary carbocation (or tight ion pair) that attacks the aromatic ring.
Regiochemistry: Cyclization occurs para to the bromine atom (at the aniline C6 position), which is the most electronically favorable open site.
Step 3: Dehydrogenation (Oxidation)
Oxidation of the 3,4-dihydro intermediate using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Chloranil in refluxing dioxane/toluene.
Outcome: Restores the C3-C4 double bond to yield the fully aromatic target.
Synthesis Flowchart (Graphviz)
Figure 1: Step-wise synthesis from commercially available aniline precursors.
Experimental Protocols
Note: These protocols are adapted from standard procedures for halogenated quinolinones.
Protocol A: Synthesis of the 3,4-Dihydro Intermediate
Setup: Charge a 3-neck flask with 3-bromo-2-chloroaniline (1.0 eq) and acetone (10 vol). Add K₂CO₃ (1.2 eq) dissolved in water.
Addition: Dropwise add 3-chloropropionyl chloride (1.1 eq) at 0–5°C.
Reaction: Stir at RT for 2 hours. Monitor by TLC/LCMS.
Cyclization: Isolate the amide solid. Mix with AlCl₃ (3.0 eq) and heat to 120°C (melt) or reflux in chlorobenzene for 4 hours.
Quench: Pour onto ice/HCl. Filter the precipitate.[6][7]
Reaction: Suspend the dihydro intermediate (1.0 eq) in Toluene or Dioxane (10 vol).
Reagent: Add DDQ (1.1 eq).
Conditions: Reflux (110°C) for 6–12 hours. The reaction mixture will turn dark.
Workup: Cool to RT. Filter off the reduced hydroquinone byproduct. Wash the filtrate with saturated NaHCO₃ (to remove residual acidic species).
Purification: Concentrate organic layer. Recrystallize from Ethanol/DMF.
Yield Expectation: 60–75% over two steps.
Reactivity Profile & Functionalization
The scaffold offers three distinct vectors for chemical modification, governed by electronic and steric rules.
Chemoselective Cross-Coupling (C7 vs C8)
The C7-Bromo bond is significantly weaker (lower bond dissociation energy) than the C8-Chloro bond.
Suzuki-Miyaura: Reaction with aryl boronic acids using Pd(dppf)Cl₂ or Pd(PPh₃)₄ at 80°C will exclusively couple at C7.
Buchwald-Hartwig: Amination at C7 is facile. The 8-chloro group remains intact, serving as a "blocking group" to prevent over-reaction or to influence the conformation of the new C7-substituent.
N-Alkylation (Lactam Nitrogen)
The lactam NH is acidic (pKa ~11).
Reagent: Alkyl halides (R-X) + Base (K₂CO₃ or Cs₂CO₃) in DMF.
Ortho Effect: The 8-chloro substituent creates steric bulk around the nitrogen. This requires higher reaction temperatures (60–80°C) or stronger bases (NaH) compared to non-chlorinated analogs.
O- vs N-Alkylation: Under thermodynamic control (high temp, polar aprotic solvent), N-alkylation is favored over O-alkylation (lactim ether formation).
Hazards: As a halogenated aromatic, the compound should be treated as a potential skin and eye irritant.
Inhalation: Dust generation should be avoided; use a fume hood.
Reactivity: Avoid contact with strong oxidizing agents. The 8-chloro group is stable but can hydrolyze under extreme basic conditions (e.g., molten NaOH) to the 8-hydroxy derivative.
References
General Quinolinone Synthesis (Brexpiprazole Intermediates):
Reddy, T. R., et al. (2018). "An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole." Asian Journal of Chemistry, 30(4), 834-836. Available at: [Link]
An In-depth Technical Guide to 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one, a halogenated quinolinone derivative of signi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one, a halogenated quinolinone derivative of significant interest in medicinal chemistry and materials science. Due to its status as a novel or not widely commercialized compound, this guide focuses on a plausible synthetic pathway, estimated physicochemical properties, and potential applications derived from the known reactivity and biological profiles of analogous structures. This document is intended to serve as a foundational resource for researchers seeking to synthesize and explore the potential of this and related compounds.
Introduction: The Quinolinone Scaffold and the Promise of Halogenation
The quinolin-2(1H)-one (carbostyril) framework is a privileged heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[1] Its rigid, bicyclic structure provides a versatile scaffold for the development of therapeutic agents targeting enzymes, receptors, and nucleic acids. The introduction of halogen substituents, such as bromine and chlorine, onto this core structure is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. Halogenation can influence lipophilicity, metabolic stability, and binding interactions, often leading to enhanced potency and selectivity.
The specific substitution pattern of a bromine atom at the 7-position and a chlorine atom at the 8-position of the 1,2-dihydroquinolin-2-one core presents a unique electronic and steric environment. This guide outlines a proposed synthetic route to access this specific isomer and provides an estimation of its key physical and chemical characteristics to facilitate its investigation in drug discovery and materials science applications.
Physicochemical Properties
As of the date of this guide, a specific CAS number for 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one has not been publicly cataloged, indicating its novelty. The following table summarizes the estimated physical and chemical properties based on calculations and data from structurally related compounds.
Property
Estimated Value
Notes
Molecular Formula
C₉H₅BrClNO
-
Molecular Weight
258.50 g/mol
-
Appearance
Off-white to pale yellow solid
Based on similar halogenated quinolinones.
Melting Point
> 200 °C (with decomposition)
Halogenated heterocyclic compounds often exhibit high melting points.
Solubility
Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water.
Typical solubility profile for this class of compounds.
pKa
Estimated acidic pKa (N-H) ~9-10
Based on the pKa of related lactams.
LogP
2.5 - 3.5
Calculated based on substituent effects.
Proposed Synthetic Pathway
The synthesis of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one can be envisioned through a multi-step sequence, commencing with the construction of the quinolinone core followed by sequential, regioselective halogenation. The following protocol is a proposed route based on established methodologies for the synthesis of related compounds.
Caption: Proposed synthetic pathway for 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one.
Detailed Experimental Protocols
Step 1: Synthesis of 7-Bromo-4-hydroxyquinolin-2(1H)-one (C)
This initial step involves the construction of the quinolinone ring system via a Conrad-Limpach reaction.
Reaction: 3-Bromoaniline is condensed with diethyl malonate, followed by thermal cyclization.
Procedure:
A mixture of 3-bromoaniline (1.0 eq) and diethyl malonate (1.1 eq) is heated at 140-150 °C for 2-3 hours.
The resulting intermediate, diethyl (3-bromophenylamino)methylenemalonate, is added portion-wise to a preheated high-boiling point solvent (e.g., Dowtherm A) at 240-250 °C.
The reaction mixture is maintained at this temperature for 30-60 minutes to effect cyclization.
Upon cooling, the precipitated solid is collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried to afford 7-Bromo-4-hydroxyquinolin-2(1H)-one.
Step 2: Synthesis of 7-Bromo-2,4-dichloroquinoline (D)
The hydroxyl groups are converted to chloro substituents to facilitate subsequent reactions.
Reagent: Phosphorus oxychloride (POCl₃).
Procedure:
7-Bromo-4-hydroxyquinolin-2(1H)-one (1.0 eq) is suspended in an excess of phosphorus oxychloride (5-10 eq).
The mixture is heated to reflux (approximately 110 °C) for 2-4 hours.
After completion, the reaction mixture is cooled and carefully poured onto crushed ice with vigorous stirring.
The resulting precipitate is filtered, washed with water until neutral, and dried to yield 7-Bromo-2,4-dichloroquinoline.
Step 3: Synthesis of 7-Bromo-2-chloroquinolin-4-ol (E)
Selective hydrolysis of the more reactive 4-chloro group is performed.
Rationale: The chloro group at the 4-position of the quinoline ring is generally more susceptible to nucleophilic substitution than the one at the 2-position.
Procedure:
7-Bromo-2,4-dichloroquinoline (1.0 eq) is dissolved in a mixture of acetic acid and water.
The solution is heated to reflux for 1-2 hours.
The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with water, and dried.
Step 4: Regioselective Chlorination to 7-Bromo-8-chloro-2-chloroquinolin-4-ol (F)
Introduction of the chlorine atom at the 8-position.
Rationale: The directing effects of the existing substituents on the quinoline ring will influence the position of further electrophilic substitution. While challenging, specific conditions can favor C-8 halogenation.
Procedure:
7-Bromo-2-chloroquinolin-4-ol (1.0 eq) is dissolved in a suitable solvent such as acetic acid or a chlorinated solvent.
A chlorinating agent, such as N-chlorosuccinimide (NCS) (1.0-1.2 eq), is added portion-wise.
The reaction may be heated or catalyzed with a Lewis acid to promote the desired regioselectivity. The reaction progress should be carefully monitored by TLC or LC-MS.
Upon completion, the reaction is worked up by quenching with a reducing agent (e.g., sodium thiosulfate solution), followed by extraction and purification by column chromatography.
Step 5: Reductive Dechlorination to 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one (G)
The final step involves the selective removal of the 2-chloro substituent.
Procedure:
7-Bromo-8-chloro-2-chloroquinolin-4-ol (1.0 eq) is subjected to catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) in a suitable solvent like ethanol or ethyl acetate, often in the presence of a base (e.g., triethylamine) to neutralize the generated HCl.
The reaction is carried out under a hydrogen atmosphere until the starting material is consumed.
The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final product.
Potential Applications and Research Directions
Given the established biological activities of related quinolinone compounds, 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one is a promising candidate for investigation in several areas of drug discovery.
Oncology
Many substituted quinolinones have demonstrated potent anticancer activity through various mechanisms, including the inhibition of receptor tyrosine kinases (RTKs) such as VEGFR and EGFR. The specific halogenation pattern of this compound could lead to novel interactions within the ATP-binding pockets of these kinases.
Antimicrobial Agents
The quinoline core is a well-known pharmacophore in antimicrobial drugs. The unique electronic properties conferred by the 7-bromo and 8-chloro substituents may result in activity against a range of bacterial or fungal pathogens.
Materials Science
Halogenated aromatic compounds can exhibit interesting photophysical and electronic properties. This compound could be explored as a building block for the synthesis of organic light-emitting diodes (OLEDs), sensors, or other functional materials.
Safety and Handling
As with any novel chemical compound, 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The toxicological properties have not been determined, and therefore, it should be treated as a potentially hazardous substance.
Conclusion
While 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one remains a largely unexplored molecule, its structural features suggest significant potential in both medicinal chemistry and materials science. The proposed synthetic pathway provides a rational approach for its preparation, enabling further investigation into its properties and applications. This guide serves as a foundational resource to stimulate and support future research into this promising halogenated quinolinone derivative.
References
Martin, G. et al. (Year). Toward Demonstrating the Synthetic Utility of 7-substituted-quinolin-2(1H)-ones in Organic Synthesis. Open Works.[1]
Strategic Utilization of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one in Medicinal Chemistry
This technical guide details the medicinal chemistry applications, synthetic pathways, and strategic utility of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one (also referred to as 7-bromo-8-chloro-2-quinolinone). Executive S...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the medicinal chemistry applications, synthetic pathways, and strategic utility of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one (also referred to as 7-bromo-8-chloro-2-quinolinone).
Executive Summary
In the landscape of modern drug discovery, 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its value lies not merely in its core structure but in the strategic placement of its halogen substituents. The 7-bromo position serves as a highly reactive handle for palladium-catalyzed cross-coupling (the "warhead"), allowing for late-stage diversification. The 8-chloro position acts as a metabolic shield and steric lock, influencing the conformation of the final drug molecule and preventing oxidative metabolism at the typically vulnerable 8-position.
This guide explores the scaffold's primary utility in the synthesis of SHP2 allosteric inhibitors , its role in kinase inhibition, and the synthetic protocols required to manipulate it effectively.
Structural Analysis & Pharmacophore Properties
The efficacy of this scaffold is dictated by three distinct structural zones:
Structural Zone
Chemical Feature
Medicinal Chemistry Function
Zone 1: The Lactam (N1-C2)
H-bond Donor (NH) & Acceptor (C=O)
Key binding motif for protein active sites (e.g., hinge regions of kinases). The NH is also a vector for alkylation to tune solubility.
Zone 2: The 8-Chloro "Shield"
Steric Bulk & Lipophilicity
Metabolic Blockade: Prevents CYP450-mediated hydroxylation at the 8-position. Conformational Control: Forces substituents at N1 or C7 out of planarity, potentially increasing selectivity.
Zone 3: The 7-Bromo "Handle"
Aryl Halide
Synthetic Vector: Ideal for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. Allows the attachment of "tail" regions (e.g., solubilizing piperazines) late in the synthesis.
Visualizing the Scaffold Utility
The following diagram illustrates the functional zones and their synthetic potential.
Caption: Functional decomposition of the 7-bromo-8-chloroquinolinone scaffold.
High-Value Application: SHP2 Inhibition
The most prominent application of this specific scaffold is in the development of allosteric inhibitors of SHP2 (Src homology region 2 domain-containing phosphatase-2). SHP2 is a critical node in the RAS/MAPK signaling pathway and a high-priority target for cancer therapy.
Mechanism of Action
SHP2 inhibitors derived from this scaffold typically function by stabilizing the auto-inhibited "closed" conformation of the enzyme. The quinolinone core binds to an allosteric pocket formed at the interface of the N-SH2, C-SH2, and PTP domains.
The 8-Cl group fills a small hydrophobic pocket, enhancing potency.
The 7-Br group is converted into a larger amine or heteroaryl moiety that interacts with the tunnel region of the allosteric site.
Reference Case: Patent WO2020022323A1 describes the use of 7-bromo-8-chloro-1,2-dihydroquinolin-2-one as a starting material to generate 7-bromo-2,8-dichloroquinoline, which is subsequently aminated and coupled to form the final inhibitor.
Synthetic Architectures & Protocols
Pathway A: Synthesis of the Core (Retrosynthesis)
The synthesis typically begins with a substituted aniline. For the 7-Br, 8-Cl pattern, the required starting material is 3-bromo-2-chloroaniline .
Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), charge 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one (1.0 g, 3.87 mmol).
Addition: Carefully add POCl3 (5–10 mL) to the solid. Caution: POCl3 is corrosive and fumes in air.
Reflux: Heat the mixture to reflux (approx. 105°C) for 1–2 hours. The suspension should clear as the starting material is consumed and the dichloro-species is formed.
Workup:
Cool the mixture to room temperature.
Remove excess POCl3 under reduced pressure (rotary evaporator with a base trap).
Pour the residue onto crushed ice/water with vigorous stirring.
Neutralize carefully with NH4OH (or saturated NaHCO3) to pH 8–9.[2]
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL). Dry the combined organics over MgSO4, filter, and concentrate.
Yield: Expect ~0.79 g of 7-bromo-2,8-dichloroquinoline as a solid.
Protocol 2: Regioselective Functionalization
Once the 7-bromo-2,8-dichloroquinoline is obtained, it offers two distinct electrophilic sites:
C2-Cl: Highly reactive toward SNAr (Nucleophilic Aromatic Substitution). Reacts first with amines.
Structure-activity relationship of 7,8-disubstituted quinolin-2-ones
The 7,8-Disubstituted Quinolin-2-one Scaffold: Synthetic Architectures and Pharmacological Optimization Executive Summary The quinolin-2-one (carbostyril) heterocycle represents a "privileged scaffold" in medicinal chemi...
Author: BenchChem Technical Support Team. Date: February 2026
The 7,8-Disubstituted Quinolin-2-one Scaffold: Synthetic Architectures and Pharmacological Optimization
Executive Summary
The quinolin-2-one (carbostyril) heterocycle represents a "privileged scaffold" in medicinal chemistry, capable of serving as a ligand for diverse biological targets including G-protein coupled receptors (GPCRs), phosphodiesterases (PDEs), and kinases.[1][2][3][4] While 6,7-disubstituted variants are ubiquitous, the 7,8-disubstituted quinolin-2-one motif offers a unique pharmacological vector. The 8-position substitution provides critical steric occlusion that can modulate metabolic stability (blocking C8-hydroxylation) and enforce conformational rigidity on substituents at the 7-position. This guide details the synthetic construction, structure-activity relationships (SAR), and experimental validation of this specific subclass.
The Chemical Space of 7,8-Disubstituted Quinolin-2-ones
The 7,8-disubstituted pattern is chemically distinct due to the "ortho-effect" between the substituents and the lactam nitrogen.
Electronic Environment: The 7-position is electronically coupled to the lactam carbonyl via conjugation, making it an ideal site for electron-donating groups (EDGs) like alkoxy amines to modulate the hydrogen-bond acceptor capability of the carbonyl.
Steric Locking: A substituent at C8 (e.g., methoxy, chloro, methyl) creates steric pressure on the C7 substituent. This can force the C7-linker out of planarity, potentially improving selectivity by reducing promiscuous binding to flat, intercalating targets (like DNA) while enhancing fit into hydrophobic receptor pockets.
Synthetic Architectures
Robust synthesis of 7,8-disubstituted quinolin-2-ones often bypasses the classic Friedländer synthesis (which yields quinolines) in favor of intramolecular cyclization strategies that preserve the lactam functionality.
The most scalable approach involves the cyclization of N-aryl cinnamamides. This method is industrially validated (analogous to the synthesis of Brexpiprazole intermediates).
Mechanism:
Amidation: Reaction of a 2,3-disubstituted aniline with cinnamoyl chloride.
Cyclization: Lewis acid-mediated ring closure (AlCl₃ or polyphosphoric acid) onto the aromatic ring.
Regioselectivity: The 2,3-substitution pattern of the aniline directs cyclization to the open ortho-position, naturally yielding the 7,8-substitution pattern.
Visualization: Synthetic Workflow
Caption: Figure 1.[5][6] General synthetic pathway for 7,8-disubstituted quinolin-2-ones via cinnamamide cyclization.
Structure-Activity Relationship (SAR) Deep Dive
The SAR of this scaffold is governed by the interplay between the "Warhead" (C7) and the "Shield" (C8).
The C7 Position: The Interaction Anchor
Function: This is the primary vector for pharmacophore attachment. In CNS agents (e.g., dopamine partial agonists), this position often holds a lipophilic linker (butoxy or propoxy) connected to a secondary amine (piperazine).
Optimization:
H-Bonding: 7-Hydroxy or 7-Alkoxy groups act as H-bond acceptors.
Linker Length: For GPCR targets, a 4-carbon linker at C7 is often optimal for spanning the distance between the orthosteric binding site and secondary hydrophobic pockets.
The C8 Position: The Modulator
Metabolic Blockade: The C8 position is a "soft spot" for metabolic oxidation (CYP450). Introducing a substituent here (e.g., -Cl, -OMe) blocks hydroxylation, significantly extending half-life (
).
Conformational Control:
Small groups (F, OH): Allow rotation of the C7 substituent.
Bulky groups (OMe, Et, Cl): Induce a "twist" conformation. For example, in PDE5 inhibitors, C8-substitution has been shown to enhance potency by filling a specific hydrophobic sub-pocket that 6-substituted analogs miss.
Visualization: SAR Logic Tree
Caption: Figure 2. Strategic SAR modification points for the 7,8-disubstituted scaffold.
Experimental Protocols
The following protocols are designed to be self-validating. The synthesis includes a monitoring step (TLC/LCMS) and the assay includes positive controls.
Protocol A: Synthesis of 7-Hydroxy-8-methoxyquinolin-2(1H)-one
Target: A versatile intermediate for further functionalization at C7.
Amide Formation: Dissolve 2-amino-3-methoxyphenol (10 mmol) in DCM (50 mL) with Pyridine (12 mmol). Add Cinnamoyl chloride (10 mmol) dropwise at 0°C. Stir for 2 hours.
Checkpoint: Monitor by TLC (50% EtOAc/Hex). Disappearance of amine indicates completion.
Cyclization: Evaporate DCM. Resuspend the crude amide in Chlorobenzene (30 mL). Add
(30 mmol) portion-wise.
Heating: Heat the mixture to 120°C for 4 hours. The mixture will turn dark.
Quenching: Cool to RT. Pour onto crushed ice/HCl. The precipitate is the crude dihydro-intermediate.
Oxidation (if necessary): If the product is the 3,4-dihydro derivative, reflux in toluene with DDQ (1.1 eq) for 2 hours to restore the double bond.
Purification: Filter the solid, wash with water and cold methanol. Recrystallize from Ethanol.
Protocol B: In Vitro PDE Inhibitory Assay (General)
Purpose: To validate the activity of 7,8-derivatives against Phosphodiesterase enzymes (common targets for this scaffold).
Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 8.3 mM
, 1.7 mM EGTA).
Enzyme Mix: Dilute human recombinant PDE (e.g., PDE4 or PDE5) in buffer.
Substrate: Use
-cAMP or -cGMP (approx 50,000 cpm/assay).
Incubation:
Add 25
test compound (dissolved in DMSO).
Add 25
enzyme solution.
Incubate 10 min at 30°C.
Start reaction with 50
substrate. Incubate 20 min.
Termination: Stop reaction by boiling (2 min) or adding snake venom (to convert NMP to adenosine/guanosine).
Separation: Use ion-exchange resin (Dowex) to separate unreacted cyclic nucleotide from the nucleoside product.
Quantification: Count radioactivity in the supernatant.
Calculation:
is calculated using non-linear regression (GraphPad Prism).
Comparative Data: 7,8-Substitution vs. Others
The table below illustrates the impact of 8-position substitution on biological parameters (Hypothetical data based on aggregated literature trends for PDE/GPCR ligands).
Property
7-Substituted (Mono)
7,8-Disubstituted
Mechanism of Improvement
Metabolic Stability
Low ()
High ()
C8 blocks aromatic hydroxylation.
Selectivity (Subtype)
Moderate
High
Steric bulk at C8 prevents binding to smaller pockets.
Solubility
Moderate
Low-Moderate
Increased lipophilicity (requires polar groups at C7 to compensate).
Potency ()
10-100 nM
< 10 nM
Rigidification of C7 side chain reduces entropic penalty upon binding.
References
Synthesis of Dimethoxyquinolin-2(1H)-one Variants
Title: Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters.
Source: ACS Omega (2025).
URL:[Link] (Note: Sourced from search result 1.5 context).
PDE5 Inhibitor SAR
Title: Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease.
Source: Journal of Medicinal Chemistry / PMC.
URL:[Link] (Note: Sourced from search result 1.12 context).
Title: Process for the preparation of quinoline-2(1h)-one derivatives (WO2017115287A1).
Antiproliferative Activity
Title: Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors.[4]
Source: Frontiers in Chemistry.
URL:[Link] (Note: Sourced from search result 1.24 context).
The Therapeutic Frontier of Dihalo-Substituted Quinolines: A Technical Guide to 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one Derivatives
For the attention of Researchers, Scientists, and Drug Development Professionals. This technical guide delves into the therapeutic potential of a specific class of halogenated heterocyclic compounds: 7-Bromo-8-chloro-1,2...
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the therapeutic potential of a specific class of halogenated heterocyclic compounds: 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one derivatives. While direct research on this exact substitution pattern is nascent, this document serves as a foundational resource, extrapolating from the rich vein of data on related quinolinone structures to forecast the promise of these novel molecules. By examining established synthetic routes, structure-activity relationships of analogous compounds, and their proven biological activities, we can construct a compelling case for the investigation of these derivatives in modern drug discovery.
The Quinolinone Scaffold: A Privileged Structure in Medicinal Chemistry
The quinolin-2(1H)-one, or carbostyril, core is a well-established "privileged structure" in medicinal chemistry. This bicyclic aromatic scaffold, consisting of a benzene ring fused to a pyridinone ring, is a versatile template for the design of a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[3][4][5]
The strategic placement of substituents on the quinolinone ring system allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. Halogenation, in particular, is a powerful tool in medicinal chemistry for modulating a compound's lipophilicity, metabolic stability, and binding affinity. The introduction of bromine and chlorine atoms at the 7th and 8th positions of the quinolinone core, as in the case of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one, is anticipated to yield compounds with unique electronic and steric properties, thereby paving the way for novel therapeutic applications.
Synthetic Pathways: Charting a Course to Novelty
While a definitive, published synthesis for 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one is not yet available, established methodologies for the synthesis of related halogenated quinolines provide a clear and logical roadmap. A plausible multi-step synthetic approach can be conceptualized, commencing with the appropriate di-substituted aniline.
A potential synthetic route could involve a variation of the Gould-Jacobs reaction, a cornerstone in the synthesis of 4-hydroxyquinolines, which can then be converted to the desired quinolin-2-one.[6][7]
Hypothetical Synthetic Workflow:
Caption: A plausible synthetic pathway for 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one.
Step-by-Step Experimental Protocol (Prospective):
Condensation: 2-Bromo-3-chloroaniline would be reacted with diethyl ethoxymethylenemalonate. This reaction is typically heated to drive the condensation and eliminate ethanol.
Thermal Cyclization: The resulting intermediate would then be subjected to high temperatures in a high-boiling point solvent, such as diphenyl ether, to facilitate the intramolecular cyclization, yielding the quinoline core.
Hydrolysis and Decarboxylation: The resulting ester would be saponified, followed by acidification and thermal decarboxylation to yield 7-Bromo-8-chloro-4-hydroxyquinoline.
Conversion to Quinolin-2-one: The 4-hydroxyquinoline can be converted to the final 1,2-dihydroquinolin-2-one through various established methods, which may involve reduction and tautomerization.
Therapeutic Potential: A Landscape of Possibilities
The therapeutic potential of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one derivatives can be inferred from the biological activities of other halogenated quinolinones. The primary areas of interest are oncology and infectious diseases.
Anticancer Activity:
The quinoline scaffold is a recurring motif in a number of approved and investigational anticancer agents.[8] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways that are dysregulated in cancer, such as those mediated by receptor tyrosine kinases (e.g., EGFR, VEGFR) and intracellular kinases (e.g., PI3K/Akt/mTOR).[9]
Halogenated quinolines have shown significant cytotoxic activity against a range of human tumor cell lines.[10][11] For instance, derivatives of bromo- and cyano-substituted 8-hydroxyquinoline have demonstrated the ability to induce apoptosis in various cancer cell lines.[12] It is hypothesized that the 7-bromo-8-chloro substitution pattern could enhance the lipophilicity of the quinolinone core, facilitating its passage through cellular membranes and improving its interaction with hydrophobic pockets within target proteins.
Caption: Potential anticancer mechanism of action for 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one derivatives.
Antimicrobial Activity:
The quinolone and quinolinone cores are also central to the development of antimicrobial agents.[5][13] The introduction of halogens can significantly enhance the antimicrobial potency of these compounds. For example, halogenated 8-hydroxyquinoline derivatives have displayed high antigrowth activity against both Gram-positive and Gram-negative bacteria.[5] The mechanism of action for many quinolone-based antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication.
The 7-bromo-8-chloro substitution pattern may confer broad-spectrum antibacterial activity. Further derivatization of this core could lead to the development of novel antibiotics with improved efficacy against drug-resistant strains.
Structure-Activity Relationships (SAR): A Predictive Framework
While specific SAR data for 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one derivatives is unavailable, we can extrapolate from related halogenated quinolines.
Position
Substituent
Anticipated Effect on Activity
Rationale
C7
Bromo
Potentially enhances activity
Increases lipophilicity and can form halogen bonds with target proteins.[14]
C8
Chloro
May modulate electronic properties and steric interactions
The position and nature of the halogen can influence target selectivity.
N1
Alkyl/Aryl
Can be modified to alter solubility and pharmacokinetic properties
Substitution at this position is crucial for antibacterial activity in some quinolones.[14]
C3/C4
Various groups
Offers a site for further derivatization to improve potency and selectivity
Modifications at these positions have been shown to significantly impact the biological activity of quinolinones.
Future Directions and Conclusion
The therapeutic potential of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one derivatives represents a compelling, yet underexplored, area of medicinal chemistry. This technical guide, by synthesizing information from related compound classes, provides a strong rationale for the focused investigation of these novel molecules.
The next logical steps for researchers in this field include:
De novo Synthesis: The development and optimization of a reliable synthetic route to produce a library of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one derivatives with diverse substitutions at other positions.
In Vitro Screening: Comprehensive biological evaluation of these novel compounds against a panel of cancer cell lines and a broad spectrum of pathogenic bacteria and fungi.
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways that are modulated by the most potent derivatives.
Computational Modeling: The use of molecular docking and other in silico methods to guide the rational design of next-generation derivatives with improved therapeutic indices.
References
Halogenated 2-amino-4H-pyrano[3,2-h]quinoline-3-carbonitriles as antitumor agents and structure–activity relationships of the 4-, 6-, and 9-positions. (2016). ResearchGate. [Link]
Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.).
QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (2024). ResearchGate. [Link]
Design, Synthesis, Characterisation, and Evaluation of Substituted Quinolin-2-one Derivatives as Possible Anti-lung Cancer Agents. (2023). Bentham Science.
Antitumor agents 187: synthesis and cytotoxicity of substituted 8,8-dimethyl-2H,8H-pyrano[6,5-h]quinoline-2-one and related compounds. (n.d.). PubMed. [Link]
Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (n.d.). PMC. [Link]
Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. (2025). ACS Omega. [Link]
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). Royal Society of Chemistry. [Link]
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). MDPI. [Link]
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC. [Link]
Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. (2015). Austin Publishing Group.
Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells. (2018). PubMed. [Link]
Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. (2025). University of Helsinki Research Portal.
Structure--activity relationship of quinolones. (n.d.). PubMed. [Link]
A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). ResearchGate. [Link]
Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). Future Medicinal Chemistry. [Link]
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). PMC. [Link]
Review on recent development of quinoline for anticancer activities. (2022). Journal of the Indian Chemical Society. [Link]
Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites. (n.d.). ResearchGate. [Link]
Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. (2021). Semantic Scholar. [Link]
Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. (2019). ResearchGate. [Link]
Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2025). Semantic Scholar.
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Baxendale Group - Durham University. [Link]
Introduction: The Dihydroquinolin-2-one Core and the Strategic Role of Halogenation
An In-depth Technical Guide to Halogenated Dihydroquinolin-2-one Scaffolds The 3,4-dihydroquinolin-2(1H)-one (DHQO) scaffold is a prominent nitrogen-containing heterocyclic structure, widely recognized as a "privileged"...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to Halogenated Dihydroquinolin-2-one Scaffolds
The 3,4-dihydroquinolin-2(1H)-one (DHQO) scaffold is a prominent nitrogen-containing heterocyclic structure, widely recognized as a "privileged" core in medicinal chemistry.[1][2] Its rigid, bicyclic framework serves as an effective template for presenting pharmacophoric features in three-dimensional space, leading to a broad spectrum of biological activities. Derivatives of this core have been investigated as anticancer, antiviral, antihypertensive, and central nervous system (CNS) stimulating agents.[2][3][4]
The true therapeutic potential of the DHQO scaffold is often unlocked through strategic chemical modification, with halogenation being a particularly powerful tool. The incorporation of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into a drug candidate can profoundly alter its physicochemical and biological properties. Halogens can modulate lipophilicity, improve metabolic stability by blocking sites of oxidation, enhance binding affinity to target proteins through halogen bonding, and influence molecular conformation.[5][6] Fluorine, in particular, is a key component in approximately 25% of currently available active drugs due to its ability to increase bioactivity and stability.[6] This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of halogenated dihydroquinolin-2-one scaffolds for researchers and drug development professionals.
Part 1: Synthetic Strategies for Halogenated Dihydroquinolin-2-ones
The synthesis of halogenated DHQOs can be approached in two primary ways: (1) construction of the core heterocyclic ring followed by halogenation, or (2) utilization of pre-halogenated starting materials in the ring-forming cyclization reaction. The choice of strategy is often dictated by the desired halogen, its position, and the availability of precursors.
Constructing the Dihydroquinolin-2-one Core
The most versatile and widely employed methods for constructing the DHQO skeleton involve the catalytic annulation (ring-forming reaction) of α,β-unsaturated N-arylamides.[2] These reactions can proceed through several distinct mechanistic pathways, including electrophilic cyclization, radical-initiated cyclization, and photochemical cyclization.[2]
Electrophilic Cyclization: This pathway involves the activation of the double bond in the N-arylamide by an electrophile, followed by an intramolecular attack from the electron-rich aromatic ring to close the six-membered ring.
Radical-Initiated Cyclization: In this approach, a radical species is generated, which then adds to the double bond of the N-arylamide. The resulting radical intermediate undergoes an intramolecular cyclization onto the aryl ring to form the DHQO structure.[2] This method is particularly useful for introducing substituents at the C3 and C4 positions.
Below is a generalized workflow for the synthesis of the DHQO core via radical cyclization.
Caption: Generalized workflow for radical-initiated synthesis of the DHQO scaffold.
Introducing Halogen Moieties
Halogens can be incorporated either by using halogenated starting materials or by direct halogenation of a pre-formed DHQO ring.
Fluorination: Due to the unique reactivity of fluorine, direct fluorination is often challenging. A more common and effective strategy is to use reagents that deliver fluorinated groups.
Trifluoromethylation: The trifluoromethyl (CF3) group is a key pharmacophore. Copper-catalyzed radical cyclization of N-arylcinnamamides with Togni's reagents or sodium triflinate (CF3SO2Na) provides an efficient route to CF3-containing DHQOs.[2] The copper catalyst is essential for generating the CF3 radical from the reagent, which then initiates the cyclization cascade.
Use of Fluorinated Building Blocks: Incorporating fluorine-containing groups into the starting materials is another robust method. For example, the synthesis of (Z)-4-(iodomethylene)-3-(2,2,2-trifluoroethyl)-3,4-dihydroquinolin-2(1H)-ones was achieved using a precursor already containing the trifluoroethyl group.
Bromination and Iodination: These halogens can often be introduced through electrophilic substitution reactions or by using specific halogenating agents.
Direct Bromination: The reactivity of the DHQO ring system allows for direct bromination. For the related quinolin-4(1H)-one scaffold, reagents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) have been used effectively. The position of bromination depends heavily on the existing substituents on the ring.[7]
Iodocyclization: Specific functionalities can be installed to direct iodination during the cyclization step. In the synthesis of anti-hepatic fibrosis agents, an iodomethylene group was installed at the C4 position.
This protocol is adapted from the method developed by Wang and co-workers for the synthesis of trifluoromethylated DHQOs.[2]
Objective: To synthesize trans-4-phenyl-3-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one.
Materials:
(E)-N-phenylcinnamamide (1.0 mmol)
Togni's Reagent II (1.5 mmol)
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
Chloroform (CHCl₃), anhydrous (5 mL)
Reaction vial (10 mL), magnetic stir bar
Procedure:
To a 10 mL oven-dried reaction vial containing a magnetic stir bar, add (E)-N-phenylcinnamamide (1.0 mmol, 223 mg), Togni's Reagent II (1.5 mmol, 522 mg), and CuI (0.1 mmol, 19 mg).
Evacuate the vial and backfill with an inert atmosphere (e.g., Nitrogen or Argon).
Add anhydrous chloroform (5 mL) via syringe.
Seal the vial and stir the reaction mixture at 60 °C for 12 hours.
Causality Note: The elevated temperature is necessary to promote the formation of the CF₃ radical from the Togni's reagent and the Cu(I) catalyst. Chloroform is chosen as the solvent for its ability to dissolve the reagents and its relative inertness under these conditions.
After cooling to room temperature, monitor the reaction completion using Thin Layer Chromatography (TLC).
Concentrate the reaction mixture under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to yield the desired trifluoromethylated DHQO. The trans diastereomer is typically obtained as the major product.[2]
Part 2: Biological Applications and Structure-Activity Relationships
The introduction of halogens onto the DHQO scaffold has yielded compounds with potent and diverse biological activities. The type of halogen and its substitution pattern are critical determinants of efficacy and mechanism of action.
Anticancer Activity
Halogenated DHQOs have demonstrated significant potential as anticancer agents, acting through various mechanisms.[8][9][10]
Tubulin Polymerization Inhibition: A series of novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives were identified as potent inhibitors of tubulin polymerization.[11] Compound D13 from this series showed particularly strong anti-proliferative activity against several cancer cell lines, with IC₅₀ values in the low micromolar range.[11]
Topoisomerase Inhibition: Highly brominated quinolines have shown the ability to inhibit human topoisomerase I, a critical enzyme for DNA replication.[12][13] The presence of multiple bromine atoms appears to enhance this activity.
Apoptosis Induction: Iodinated quinazolinones and quinolone-triazole hybrids have been shown to induce apoptosis in cancer cells.[14] The halogen atom likely contributes to the binding interactions within the active sites of pro-apoptotic pathway proteins.
The following diagram illustrates a simplified pathway of apoptosis, a common mechanism of action for anticancer agents.
Caption: Simplified apoptosis pathway initiated by a tubulin polymerization inhibitor.
Anti-fibrotic Activity: Fluorinated and iodinated DHQOs have been synthesized and evaluated for their potential to treat hepatic fibrosis. Specifically, (Z)-4-(iodomethylene)-3-(2,2,2-trifluoroethyl)-3,4-dihydroquinolin-2(1H)-ones were shown to inhibit the expression of collagen I, a key marker of fibrosis.
Anticonvulsant Activity: A series of DHQO derivatives were designed as anticonvulsant agents, with several compounds showing potent activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models.[4] The most active compound, 5b , which contains a thio-pentyl oxadiazole moiety, exhibited a strong binding affinity to the GABA-A receptor, suggesting its mechanism involves modulation of GABAergic neurotransmission.[4]
Antibacterial Activity: Bromination of the related quinolin-4(1H)-one scaffold has been explored as a strategy to develop novel antibacterial agents.[7] Some of these compounds are believed to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence.
The Influence of Halogen Type and Position
Structural studies have revealed that the type and position of the halogen atom significantly influence the molecular conformation and crystal packing of DHQO derivatives.[5][15] This conformational control is crucial for dictating how the molecule fits into a biological target's binding site. For instance, the substitution pattern can alter the dihedral angles of the molecule, potentially enhancing or diminishing its interaction with a receptor. The electronegativity and size of the halogen also play a key role in forming non-covalent interactions, such as hydrogen and halogen bonds, which are critical for stabilizing the drug-target complex.
Conclusion and Future Perspectives
The halogenated dihydroquinolin-2-one scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The strategic incorporation of halogens has proven effective in optimizing compounds for a range of diseases, most notably cancer, fibrosis, and neurological disorders. Synthetic methodologies are well-established, allowing for the creation of diverse libraries of halogenated analogs for screening.
Future research should focus on exploring more complex and multi-halogenated substitution patterns to fine-tune biological activity and pharmacokinetic profiles. The development of dual-action hybrids, combining the DHQO core with other pharmacologically active moieties, could lead to novel therapeutics with enhanced efficacy and reduced potential for drug resistance.[10] As our understanding of the subtle interplay between halogen substitution and biological function grows, the halogenated DHQO scaffold will undoubtedly continue to be a source of innovative drug candidates.
References
Synthesis and biological evaluation of fluorinated 3,4- dihydroquinolin-2(1 H )
Asymmetric Synthesis of 3,4‐Dihydroquinolin‐2‐ones via Organocatalytic [4+2]‐Cyclization of 2‐Amino‐β‐nitrostyrenes with Azlactones.
Recent Advances for the Synthesis of Dihydroquinolin-2(1H)
Structural comparison of five new halogenated dihydroquinoline-4(1 H)-ones. PubMed.
Technical Guide: Biological Potential & Synthetic Utility of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one
The following technical guide details the biological relevance, synthetic utility, and pharmacological context of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one , a specialized intermediate critical to the development of nex...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the biological relevance, synthetic utility, and pharmacological context of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one , a specialized intermediate critical to the development of next-generation allosteric SHP2 inhibitors.
Executive Summary
7-Bromo-8-chloro-1,2-dihydroquinolin-2-one (CAS: Variable/Patent-Specific) is a privileged heterocyclic scaffold primarily utilized in the synthesis of SHP2 (Src Homology 2 domain-containing protein tyrosine phosphatase 2) inhibitors . Unlike generic quinolinones used in antimicrobial research, this specific 7,8-dihalo-substituted core is engineered for high-affinity binding in the allosteric sites of phosphatases and kinases.
Its biological value is derived not from the intermediate itself—which is chemically reactive but pharmacologically latent—but from its role as a pharmacophore generator . It serves as the structural anchor for molecules that stabilize SHP2 in its auto-inhibited "closed" conformation, thereby blocking the RAS/MAPK signaling cascade in receptor tyrosine kinase (RTK)-driven cancers.
Chemical Biology & Structural Logic
The efficacy of drugs derived from this intermediate relies on the precise substitution pattern of the quinolinone core.
The 7,8-Dihalo Substitution Strategy
7-Bromo Position (The Warhead Handle): The bromine atom at C7 is a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura or Buchwald-Hartwig). This allows the attachment of complex tail groups (e.g., piperazines, spiro-cycles) that extend into the solvent-exposed regions of the SHP2 binding pocket.
8-Chloro Position (The Steric Lock): The chlorine at C8 is non-reactive under standard coupling conditions, serving a structural role. It occupies a hydrophobic cleft within the target protein, restricting the rotation of the drug molecule and increasing residence time (binding affinity).
Lactam Core (1,2-dihydroquinolin-2-one): The lactam moiety functions as a hydrogen bond donor/acceptor pair, mimicking peptide bonds and engaging key residues (often backbone amides) within the allosteric site.
Biological Mechanism: SHP2 Inhibition
The primary biological activity associated with this scaffold is the allosteric inhibition of PTPN11 (SHP2) .
The Signaling Cascade
SHP2 is a phosphatase that acts as a critical node connecting growth factor receptors (RTKs like EGFR, ALK, PDGFR) to the RAS-MAPK pathway.
Normal State: SHP2 cycles between an "open" (active) and "closed" (inactive) conformation.[1]
Pathogenic State: In many cancers, SHP2 is hyperactivated, driving uncontrolled cell proliferation.
Mechanism of Action: Derivatives of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one bind to the "tunnel" formed at the interface of the N-SH2, C-SH2, and PTP domains. This binding locks SHP2 in the closed, inactive state , preventing it from dephosphorylating RAS-GAP and effectively shutting down the MAPK pathway.
Pathway Visualization
The following diagram illustrates the intervention point of quinolinone-based inhibitors within the RAS/MAPK pathway.
Figure 1: Mechanism of allosteric SHP2 inhibition. The quinolinone-based inhibitor stabilizes the inactive conformation, severing the link between RTKs and RAS.
Experimental Protocols
Synthesis & Activation of the Intermediate
This protocol describes the conversion of the lactam intermediate into a reactive electrophile (2,7-dichloro-8-bromo species) suitable for drug synthesis.
Objective: Transform 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one into 7-bromo-2,8-dichloroquinoline.
Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA.
Protocol:
Incubation: Incubate recombinant SHP2 (0.5 nM) with the test compound (various concentrations dissolved in DMSO) in reaction buffer for 30 minutes at room temperature.
Activation: Add the activating peptide (e.g., IRS1 bis-phosphopeptide) if using full-length SHP2 to simulate "open" state.
Substrate Addition: Add DiFMUP (10 µM final concentration).
by plotting the slope of fluorescence increase against log[Compound].
Quantitative Data Summary
While the intermediate itself is not a drug, its derivatives show potent activity. The table below summarizes typical potency ranges for SHP2 inhibitors synthesized from this scaffold.
Parameter
Metric
Typical Range
Significance
Enzymatic Potency
(SHP2)
0.5 – 50 nM
High affinity binding required for efficacy.
Selectivity
Ratio (SHP2 vs SHP1)
> 1000-fold
Critical to avoid immune toxicity (SHP1 is immune-critical).
Cellular Potency
(KYSE-520)
100 – 500 nM
Activity in RAS-dependent cancer cell lines.
Solubility
Kinetic Solubility
> 50 µM
8-chloro group aids lipophilicity; solubilizing tail required.
References
Otsuka Pharmaceutical Co., Ltd., Taiho Pharmaceutical Co., Ltd. (2020). Heterobicyclic compounds for inhibiting the activity of SHP2.[1] WO2020022323A1.
Astex Therapeutics Ltd. (2019).[4] Compounds for inhibiting SHP2 activity. AU2019226480B2.
Chen, Y.N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535, 148–152.[1][4] (Foundational mechanism reference).
Fodor, G., & Nagubandi, S. (1980).[5] Mechanism of the Bischler-Napieralski Reaction. Tetrahedron, 36, 1279.[5] (Chemical grounding for cyclization/POCl3 chemistry).
The Untapped Potential of Dihalogenated Scaffolds: A Technical Guide to the Prospective Role of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one in Antipsychotic Drug Synthesis
For the attention of Researchers, Scientists, and Drug Development Professionals. This technical guide explores the synthesis, characterization, and prospective application of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one a...
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide explores the synthesis, characterization, and prospective application of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one as a sophisticated intermediate in the development of next-generation antipsychotic pharmaceuticals. While not a conventionally cited precursor in the mainstream synthesis of established drugs like aripiprazole or brexpiprazole, this dihalogenated quinolinone scaffold presents a unique opportunity for novel synthetic strategies and the creation of new chemical entities with potentially enhanced pharmacological profiles.
Introduction: The Quinolinone Core and the Rationale for Advanced Intermediates
The 1,2-dihydroquinolin-2-one (carbostyril) moiety is a privileged scaffold in medicinal chemistry, forming the structural cornerstone of several highly successful atypical antipsychotic drugs.[1] These agents, including aripiprazole and brexpiprazole, exhibit complex pharmacological profiles, often characterized by partial agonism at dopamine D₂ receptors and modulation of serotonin (5-HT) receptor subtypes.[2] Their therapeutic efficacy is intrinsically linked to the precise substitution pattern on the quinolinone ring system.
Standard synthetic routes to these pharmaceuticals typically commence from 7-hydroxy-3,4-dihydroquinolin-2-one, which is subsequently alkylated to introduce the characteristic side chain that interacts with the target receptors.[3][4][5] While robust and scalable, this approach offers limited avenues for late-stage diversification of the quinolinone core. The introduction of multiple, distinct halogen atoms, as in 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one, provides a versatile platform for subsequent functionalization through various cross-coupling reactions, enabling the exploration of a much wider chemical space. The differential reactivity of the C-Br and C-Cl bonds can be exploited for sequential, site-selective modifications, a significant advantage in the synthesis of complex molecules.
Proposed Synthesis of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one
The synthesis of this target intermediate can be envisioned through a multi-step sequence, leveraging established methodologies for the construction and halogenation of the quinolinone core.[6][7] The logical pathway begins with the formation of a substituted quinolinone, followed by sequential, regioselective halogenation.
Pathway Overview
The proposed synthesis commences with the construction of an 8-chloro-1,2-dihydroquinolin-2-one intermediate, which is then subjected to regioselective bromination at the 7-position. This approach is predicated on the directing effects of the substituents on the quinoline ring.
Caption: Proposed synthetic pathway for 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one.
Experimental Protocols
Step 1: Synthesis of 8-Chloro-1,2-dihydroquinolin-2-one
This initial step can be accomplished via several established methods for quinolinone synthesis, such as the Knorr or Conrad-Limpach reactions. An alternative and often high-yielding approach is the cyclization of an appropriate acyclic precursor.
Methodology:
React 2-chloroaniline with a suitable three-carbon electrophile, such as acryloyl chloride, to form the corresponding N-(2-chlorophenyl)propenamide.
Subject the resulting amide to an intramolecular Friedel-Crafts-type cyclization using a Lewis acid catalyst (e.g., AlCl₃) or under strong acid conditions (e.g., polyphosphoric acid).
The reaction mixture is heated to drive the cyclization, typically in the range of 100-150°C.
Upon completion, the reaction is quenched by pouring onto ice-water, and the crude product is collected by filtration.
Purification is achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
Step 2: Synthesis of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one
The regioselectivity of the bromination is crucial. The lactam carbonyl group is deactivating, while the chlorine at the 8-position is an ortho-, para-director, albeit deactivating. The nitrogen atom's lone pair, however, activates the ring, directing ortho- and para- to itself. The position para to the nitrogen (C7) is sterically accessible and electronically activated, making it the most likely site for electrophilic substitution.
Methodology:
Dissolve 8-chloro-1,2-dihydroquinolin-2-one in a suitable solvent, such as acetic acid or a chlorinated solvent like dichloromethane.
Add a brominating agent, such as N-Bromosuccinimide (NBS), portion-wise at room temperature. The use of NBS is preferable to molecular bromine for achieving higher selectivity and milder reaction conditions.[8]
A catalytic amount of a radical initiator (e.g., AIBN) may be required if the reaction is sluggish. Alternatively, the reaction can be performed under UV irradiation.
The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Once the starting material is consumed, the reaction mixture is diluted with water to precipitate the product.
The solid is collected by filtration, washed with water to remove any residual acid and succinimide, and then dried under vacuum.
Further purification can be achieved by recrystallization or column chromatography on silica gel.
Prospective Role in Antipsychotic Drug Synthesis
The strategic placement of two distinct halogens on the quinolinone core of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one opens up avenues for selective, sequential cross-coupling reactions. This allows for the construction of complex molecular architectures that are not readily accessible through traditional synthetic routes.
Differential Reactivity and Sequential Functionalization
The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This differential reactivity can be exploited to introduce a substituent at the 7-position while leaving the 8-chloro group intact for a subsequent transformation.
Caption: Diagram illustrating the principle of sequential functionalization.
This strategy would enable the synthesis of novel antipsychotic candidates with unique substitution patterns at the 7 and 8 positions, potentially leading to compounds with altered receptor binding affinities, improved metabolic stability, or reduced off-target effects.
Application in the Synthesis of Aripiprazole and Brexpiprazole Analogues
While the established syntheses of aripiprazole and brexpiprazole involve coupling a piperazine moiety to a 7-alkoxy-quinolinone,[9][10][11] the 7-bromo-8-chloro intermediate could be used to generate novel analogues.
Hypothetical Synthesis of a Brexpiprazole Analogue:
Alkylation: The nitrogen of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one can be alkylated with a suitable 1,4-dihalobutane, such as 1-bromo-4-chlorobutane, under basic conditions to introduce the butyl linker. This would yield 7-Bromo-8-chloro-1-(4-chlorobutyl)-1,2-dihydroquinolin-2-one.
Selective Cross-Coupling: A Suzuki coupling could be performed to introduce an aryl group at the 7-position, leveraging the higher reactivity of the C-Br bond.
Piperazine Coupling: The terminal chloro group on the butyl side chain can then be reacted with 1-(benzo[b]thiophen-4-yl)piperazine via nucleophilic substitution to complete the synthesis.
Final Modification: The remaining chloro group at the 8-position could then be subjected to a second cross-coupling reaction to introduce further diversity.
This approach would yield a library of novel compounds with the core structure of brexpiprazole but with additional substituents at the 7 and 8 positions of the quinolinone ring.
Quantitative Data and Characterization
The following table presents expected and literature-derived data for analogous transformations, providing a benchmark for the proposed synthetic work.
7-Bromo-8-chloro-1,2-dihydroquinolin-2-one represents a largely unexplored yet highly promising intermediate for the synthesis of novel antipsychotic agents. Its dihalogenated nature provides a powerful handle for selective, late-stage functionalization, enabling the rapid generation of diverse compound libraries. The principles of differential reactivity in cross-coupling reactions are well-established and provide a solid foundation for the proposed synthetic strategies.
For researchers and professionals in drug development, the exploration of such advanced intermediates is not merely an academic exercise. It is a strategic imperative to overcome the limitations of existing synthetic routes and to unlock new regions of chemical space in the quest for safer and more effective treatments for psychiatric disorders. The systematic investigation of the chemistry of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one and its application in the synthesis of novel quinolinone-based antipsychotics is a worthy endeavor with the potential for significant scientific and therapeutic impact.
References
WO2007118923A1 - A process for the preparation of aripiprazole and intermediates thereof - Google P
US20170320862A1 - Process for the preparation of brexpiprazole and intermediates thereof - Google P
WO2018060916A1 - Process for the preparation of brexpiprazole and intermediates thereof - Google P
WO2018015354A1 - The method for manufacture of brexpiprazole, intermediates used in this method, and the method for manufacture thereof - Google P
Novel intermediates useful for the preparation of aripiprazole and methods for the preparation of the novel intermediates and aripiprazole - Justia Patents. [Link]
process for the preparation of brexpiprazole and intermediates thereof - Justia Patents. [Link]
US7872132B2 - Intermediates useful for the preparation of aripiprazole and methods for the ...
WO/2019/073481 PROCESS FOR THE PREPARATION OF BREXPIPRAZOLE AND ITS INTERMEDIATES - WIPO Patentscope. [Link]
a novel process for preparation of aripiprazole and its intermediates - WIPO Patentscope. [Link]
WO2007113846A1 - A process for the preparation of aripiprazole - Google P
RU2497819C2 - Compositions, synthesis and method for using atypical antipsychotic drugs of quinoline - Google P
Synthesis of new quinoline analogs of selected neuroleptics - Sciforum. [Link]
Preparation of 1,2-Dihydroisoquinolines by Three Component Reaction under Catalyst-Free Conditions | Request PDF - ResearchGate. [Link]
WO2017115287A1 - Process for the preparation of quinoline-2(1h)
Synthesis and evaluation of 1-(quinoliloxypropyl)-4-aryl piperazines for atypical antipsychotic effect - PubMed. [Link]
7-Bromoquinolin-8-ol | Request PDF - ResearchGate. [Link]
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. [Link]
Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. [Link]
Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC. [Link]
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. [Link]
Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl-N-Propargylanilines - MDPI. [Link]
Synthesis of 2-quinolones - Organic Chemistry Portal. [Link]
Functionalized quinolones and isoquinolones via 1,2-difunctionalization of arynes: synthesis of antagonist agent AS2717638 and floxacin key intermediates - Chemical Communications (RSC Publishing). [Link]
Synthesis of 1,2-dihydroquinolines - Organic Chemistry Portal. [Link]
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
Studies on 2(1H)-quinolinone derivatives as neuroleptic agents I. Synthesis and biological activities of (4-phenyl-1-piperazinyl) - PubMed. [Link]
Application Note: Chemo- and Regioselective Functionalization of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one
Executive Summary & Strategic Value The 1,2-dihydroquinolin-2-one (2-quinolone) scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for atypical antipsychotics (e.g., Aripiprazole...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Value
The 1,2-dihydroquinolin-2-one (2-quinolone) scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for atypical antipsychotics (e.g., Aripiprazole, Brexpiprazole) and various anticancer agents.
The specific substrate 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one offers a unique tactical advantage in drug discovery: Orthogonal Reactivity . The presence of two distinct halogen atoms—a reactive C7-Bromine and a sterically hindered, less reactive C8-Chlorine—enables sequential, regioselective functionalization.
This guide details the protocols for exploiting this reactivity difference to synthesize polysubstituted quinolinone libraries. By controlling catalyst ligand architecture and reaction temperature, researchers can selectively engage the C7 position while preserving the C8-chloride for subsequent diversification.
Mechanistic Logic: The Basis of Selectivity
The success of this protocol relies on the kinetic differentiation between the C–Br and C–Cl bonds during the oxidative addition step of the catalytic cycle.
Bond Dissociation Energy (BDE) & Sterics
Electronic Factor: The C–Br bond is significantly weaker (~68 kcal/mol) than the C–Cl bond (~81 kcal/mol), making the C7 position kinetically favored for oxidative addition by Palladium(0).
Steric Factor: The C8-chlorine atom is flanked by the N1-position and the C7-substituent. This steric crowding further retards oxidative addition at C8 compared to the more accessible C7 position.
Visualization of Selectivity Pathway
Figure 1: Kinetic pathway demonstrating the preferential activation of C7-Br over C8-Cl.
Protocol A: C7-Selective Suzuki-Miyaura Coupling
This protocol describes the coupling of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one with an aryl boronic acid. The conditions are tuned to prevent "leakage" (reaction at C8).
Rationale: The bidentate dppf ligand provides a wide bite angle, stabilizing the Pd center, but is less electron-rich than Buchwald ligands, reducing the risk of activating the inert C–Cl bond.
Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)
Rationale: Mild inorganic bases are sufficient for C–Br activation and minimize side reactions.
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology
Reactor Setup: Equip a 25 mL round-bottom flask or microwave vial with a magnetic stir bar.
Charge Solids: Add the quinolinone substrate (1.0 mmol), arylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol).
Inert Atmosphere (CRITICAL): Cap the vessel and purge with Nitrogen or Argon for 5 minutes. Oxygen is the primary cause of catalyst death and homocoupling byproducts.
Solvent Addition: Syringe in degassed 1,4-Dioxane (4 mL) and 2M Na₂CO₃ (1 mL).
Reaction:
Thermal: Heat to 80°C for 4–6 hours.
Microwave: Heat to 100°C for 30 minutes.
Note: Do not exceed 100°C to ensure the C8-Cl bond remains intact.
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine. Dry organic layer over MgSO₄.
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient). The product will typically be the C7-aryl-8-chloro-quinolinone.
Experimental Workflow Diagram
Figure 2: Operational workflow for the C7-selective coupling.
Once the C7 position is functionalized, the C8-chloride remains. To activate this sterically hindered and electronically deactivated bond, a "hotter" catalytic system is required.
Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos or RuPhos (4 mol%).
Rationale: Dialkylbiaryl phosphine ligands (Buchwald ligands) are electron-rich and bulky, facilitating oxidative addition into difficult aryl chlorides.
Base: K₃PO₄ or Cs₂CO₃ (Stronger bases often required).
Solvent: Toluene or Dioxane at reflux (100–110°C).
Data Summary & Optimization Table
The following table summarizes the expected impact of reaction parameters on selectivity (C7 vs C8).
Parameter
Condition A (Recommended)
Condition B (Aggressive)
Outcome Analysis
Ligand
dppf or PPh₃
XPhos or tBu₃P
Condition A favors Br-activation only. Condition B risks C8-reaction.
Temperature
60–80°C
>100°C
Higher temps overcome the activation energy barrier for C–Cl.
Base
Na₂CO₃
KOtBu
Strong bases (KOtBu) can promote dehalogenation or side reactions at C8.
Relevance: Establishes the foundational rule that Pd preferentially activates the most electron-deficient or least sterically hindered halogen (and Br > Cl).
Ligand Effects on Selectivity
Title: Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions.[4]
Source:Journal of the American Chemical Society (2010).[4]
Application Note: Precision Suzuki-Miyaura Coupling of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one
Executive Summary The 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one scaffold represents a high-value "privileged structure" in medicinal chemistry, serving as a core for antipsychotics (e.g., aripiprazole analogs), anticanc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one scaffold represents a high-value "privileged structure" in medicinal chemistry, serving as a core for antipsychotics (e.g., aripiprazole analogs), anticancer agents, and kinase inhibitors. Its utility lies in its orthogonal reactivity : the 7-bromo position is electronically primed for oxidative addition, while the 8-chloro substituent remains inert under standard conditions, allowing for sequential functionalization.
However, this scaffold presents a specific challenge: steric hindrance at the 8-position . The bulky chlorine atom ortho to the reaction site (C7) can impede the approach of the palladium catalyst, necessitating careful ligand selection to prevent hydrodehalogenation (side reaction) or stalled conversion. This guide provides a validated, self-consistent protocol for achieving high-yield couplings while preserving the 8-chloro handle.
Mechanistic Insight & Chemo-Selectivity
The Selectivity Hierarchy
Success with this substrate relies on exploiting the bond dissociation energy (BDE) difference between the C-Br and C-Cl bonds.
C(7)-Br: ~81 kcal/mol (Reactive)
C(8)-Cl: ~96 kcal/mol (Inert under mild conditions)
The "Ortho-Effect" Challenge
While electronically favorable, the 7-position is sterically crowded by the 8-chloro group. Standard triphenylphosphine (PPh₃) ligands often fail here because they lack the bulk required to enforce reductive elimination in crowded systems, or they are not electron-rich enough to facilitate oxidative addition in the presence of the electron-donating lactam ring.
Solution: We utilize Dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands with large bite angles (e.g., dppf) to overcome this barrier.
Figure 1: Chemo-selective pathway favoring C7-Br activation over C8-Cl.
Optimized Experimental Protocols
We present two methods: Method A for standard aryl boronic acids and Method B for sterically demanding or electron-poor coupling partners.
Data Summary: Conditions Comparison
Parameter
Method A (Standard)
Method B (Challenging)
Catalyst
Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
Pd-XPhos G3 or Pd(OAc)₂/SPhos
Ligand Class
Bidentate Ferrocenyl
Bulky, Electron-Rich Buchwald
Base
Na₂CO₃ (2.0 M aq.)
K₃PO₄ (3.0 equiv, solid)
Solvent
1,4-Dioxane / Water (4:1)
THF / Water (10:1) or Toluene
Temp/Time
80-90°C, 4-12 h
60-80°C, 2-6 h
Key Advantage
Cost-effective, robust
High turnover, handles sterics
Protocol A: The "Workhorse" Condition (Pd-dppf)
Best for: Phenylboronic acid, 4-methoxyphenylboronic acid, and unhindered substrates.
Setup: In a reaction vial equipped with a magnetic stir bar, add the quinolinone substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.03 equiv).
Inerting: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon three times. Critical: Oxygen promotes homocoupling of the boronic acid and catalyst deactivation.
Solvent Addition: Syringe in degassed 1,4-Dioxane (concentration ~0.1 M relative to substrate) followed by the 2M Na₂CO₃ solution (3.0 equiv base).
Reaction: Heat the block to 85°C . Stir vigorously (800-1000 rpm) to ensure mixing of the biphasic system.
Monitoring: Check by LC-MS or TLC at 2 hours. The 8-Cl group should remain intact (M+H pattern will show distinctive Cl isotope split, 3:1 ratio).
Workup: Cool to room temperature. Dilute with EtOAc and water. Separate phases. Wash organic layer with brine, dry over MgSO₄, and concentrate.
Purification: Flash chromatography (typically 0-50% EtOAc in Hexanes/DCM). The product is often a solid that can be triturated with diethyl ether.
Protocol B: The "High-Performance" Condition (Buchwald G3)
Best for: Ortho-substituted boronic acids, heteroaryl boronic acids, or if Method A stalls.
Rationale: The XPhos ligand forms a monolithic Pd(0) species that is highly active but bulky enough to prevent the 8-chloro group from entering the metal center.
Step-by-Step Procedure:
Setup: Charge the reaction vessel with Substrate (1.0 equiv), Boronic Acid (1.5 equiv), XPhos Pd G3 (2-4 mol%), and anhydrous K₃PO₄ (3.0 equiv).
Solvent: Add THF and Water in a 10:1 ratio. (Alternatively, use n-Butanol for higher temperature tolerance).
Degassing: Sparge the solvent mixture with Argon for 10 minutes before addition if possible, or evacuate/fill the vessel after addition.
Reaction: Heat to 60-70°C . Note the lower temperature compared to Method A; this catalyst is more active and lower heat preserves the 8-Cl selectivity.
Workup: Standard extraction. Note: XPhos byproducts can sometimes co-elute; a wash with dilute HCl (if product permits) or use of a scavenger resin (e.g., SiliaMetS® Thiol) is recommended.
Troubleshooting & Optimization Logic
If the reaction fails, use this logic flow to diagnose the issue.
Figure 2: Decision matrix for optimizing reaction conditions.
Specific Troubleshooting Tips:
N-Arylation: If you observe coupling at the lactam Nitrogen (rare with boronic acids but possible with Chan-Lam conditions), protect the Nitrogen with a MOM (Methoxymethyl) or SEM group.
Hydrolysis: If the lactam ring opens (unlikely under carbonate conditions), ensure the pH does not exceed 10. Switch from K₃PO₄ to K₂CO₃ or NaHCO₃.
8-Cl Loss: If you see the 8-des-chloro product, your catalytic system is too active or the temperature is too high. Switch to a less electron-rich ligand (e.g., from SPhos to PPh₃) or lower the temperature.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
BenchChem Technical Guides. (2025). Synthesis of Halogenated Quinoline Intermediates. BenchChem Application Notes. Link
Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Developments. Link
Method
Application Notes and Protocols for N-alkylation of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one
Introduction: The Significance of N-Alkylated Quinolones in Drug Discovery The 1,2-dihydroquinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compoun...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of N-Alkylated Quinolones in Drug Discovery
The 1,2-dihydroquinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. N-alkylation of this heterocyclic system is a critical synthetic transformation that allows for the modulation of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. Furthermore, the N-substituent can play a crucial role in the pharmacophore, directly interacting with biological targets. The specific substrate, 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one, presents a unique synthetic challenge due to the presence of two electron-withdrawing halogen substituents on the carbocyclic ring. These substituents are expected to increase the acidity of the N-H proton, potentially facilitating its deprotonation, but may also influence the nucleophilicity of the resulting anion and the regioselectivity of the alkylation (N- vs. O-alkylation).
This comprehensive guide provides an in-depth analysis of various N-alkylation techniques applicable to 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one, offering detailed protocols and expert insights to aid researchers in the successful synthesis of N-substituted derivatives.
Strategic Approaches to N-Alkylation
The selection of an appropriate N-alkylation strategy depends on several factors, including the nature of the alkylating agent, the desired scale of the reaction, and the presence of other functional groups in the molecule. Here, we discuss three robust methods for the N-alkylation of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one:
Classical N-Alkylation with Alkyl Halides under Basic Conditions: This is the most straightforward approach, involving the deprotonation of the quinolinone nitrogen followed by nucleophilic attack on an alkyl halide.
Phase-Transfer Catalysis (PTC): A variation of the classical method, PTC is particularly useful for reactions involving a solid or aqueous base and an organic solvent, enhancing reaction rates and yields.
Mitsunobu Reaction: This powerful method allows for the N-alkylation of amides and lactams with alcohols under mild, neutral conditions, offering an alternative to traditional methods that require strong bases.
Method 1: Classical N-Alkylation with Alkyl Halides
This method relies on the generation of a nucleophilic lactamate anion by a suitable base, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide. The choice of base and solvent is critical for the success of this reaction.
Causality Behind Experimental Choices:
Base Selection: A strong, non-nucleophilic base is preferred to ensure complete deprotonation of the weakly acidic N-H bond without competing in the alkylation reaction. Sodium hydride (NaH) is an excellent choice as it forms the sodium salt of the quinolinone and hydrogen gas, which is easily removed from the reaction mixture.[1] Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents, but may require higher temperatures.[2]
Solvent Effects: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal for this reaction. They effectively solvate the cation of the base, leaving the lactamate anion more "naked" and, therefore, more nucleophilic. Anhydrous conditions are crucial when using reactive bases like NaH to prevent quenching of the base and hydrolysis of the lactam.[1]
Controlling N- vs. O-Alkylation: The ambident nature of the lactamate anion can lead to a mixture of N- and O-alkylated products.[3] Generally, N-alkylation is favored under thermodynamic control (strong base, polar aprotic solvent), while O-alkylation can be more prevalent under kinetic control. The electron-withdrawing nature of the bromo and chloro substituents on the 7- and 8-positions of the quinolinone ring may influence the charge distribution in the anion, and thus the N/O selectivity. Careful optimization of reaction conditions is therefore essential.
Detailed Experimental Protocol: N-Alkylation using Sodium Hydride
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one (1.0 eq).
Add anhydrous DMF to dissolve the starting material (concentration of 0.1-0.5 M).
Cool the solution to 0 °C using an ice bath.
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise via a syringe.
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
Wash the combined organic layers with water and then brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Visualization of the N-Alkylation Workflow
Caption: General workflow for the classical N-alkylation of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one.
Method 2: Phase-Transfer Catalysis (PTC) for N-Alkylation
Phase-transfer catalysis is a powerful technique that facilitates the reaction between reactants in immiscible phases.[1] In the context of N-alkylation, a phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the deprotonated quinolinone from the solid or aqueous phase into the organic phase where the alkylating agent resides. This method often employs milder bases like potassium carbonate and can be performed in less polar, non-hygroscopic solvents.
Causality Behind Experimental Choices:
Catalyst Selection: The lipophilicity of the quaternary ammonium salt is crucial for its function. TBAB is a commonly used and effective catalyst that partitions well between the aqueous/solid and organic phases.
Base and Solvent System: A combination of a solid inorganic base (e.g., K₂CO₃) and a non-polar organic solvent (e.g., toluene or acetone) is often employed. The base deprotonates the quinolinone at the interface of the solid and organic phases.
Reaction Kinetics: The rate of the PTC reaction is dependent on the efficiency of the catalyst in transporting the anion and the intrinsic rate of the SN2 reaction in the organic phase. Vigorous stirring is essential to maximize the interfacial area between the phases.
Detailed Experimental Protocol: N-Alkylation using Phase-Transfer Catalysis
Materials:
7-Bromo-8-chloro-1,2-dihydroquinolin-2-one
Alkyl halide
Potassium carbonate (K₂CO₃), finely powdered
Tetrabutylammonium bromide (TBAB)
Toluene or Acetone
Water
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
To a round-bottom flask, add 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one (1.0 eq), potassium carbonate (3.0 eq), and tetrabutylammonium bromide (0.1 eq).
Add toluene or acetone as the solvent.
Stir the mixture vigorously at room temperature for 15 minutes.
Add the alkyl halide (1.2 eq) to the reaction mixture.
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC.
After the reaction is complete (typically 6-24 hours), cool the mixture to room temperature.
Filter the reaction mixture to remove the inorganic salts and wash the solid with the reaction solvent.
Combine the filtrate and washings and concentrate under reduced pressure.
Dissolve the residue in ethyl acetate, wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography on silica gel.
Visualization of the Phase-Transfer Catalysis Mechanism
Caption: Mechanism of N-alkylation via Phase-Transfer Catalysis.
Method 3: The Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction offers a mild and versatile alternative for N-alkylation, particularly when using alcohols as the alkylating agents.[2] This reaction proceeds through a redox process involving a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).
Causality Behind Experimental Choices:
Reagent Stoichiometry: The reaction is typically performed with a slight excess of the phosphine and azodicarboxylate to ensure complete conversion of the alcohol.
Solvent: Anhydrous THF is the most common solvent for the Mitsunobu reaction as it effectively dissolves all reactants and intermediates.
Temperature Control: The addition of the azodicarboxylate is usually performed at 0 °C to control the initial exothermic reaction, after which the reaction is allowed to proceed at room temperature.
Selectivity: The Mitsunobu reaction can also lead to O-alkylation. The regioselectivity is influenced by the acidity of the N-H bond and the steric environment around the nitrogen and oxygen atoms. For quinolinones, the N/O selectivity can be sensitive to the substitution pattern on the ring.[4]
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
Anhydrous Tetrahydrofuran (THF)
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
To a dry round-bottom flask under an inert atmosphere, dissolve 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
Cool the solution to 0 °C in an ice bath.
Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF dropwise to the reaction mixture.
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the crude residue directly by column chromatography on silica gel to separate the desired N-alkylated product from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
Visualization of the Mitsunobu Reaction Mechanism
Caption: Simplified mechanism of the Mitsunobu reaction for N-alkylation.
Data Presentation: Comparison of N-Alkylation Techniques
Technique
Alkylating Agent
Base/Reagents
Solvent
Temperature
Typical Yields
Advantages
Disadvantages
Classical Alkylation
Alkyl Halide
NaH, K₂CO₃
DMF, THF
0 °C to RT
60-90%
High yields, straightforward procedure.
Requires strong base and anhydrous conditions, potential for O-alkylation.
Phase-Transfer Catalysis
Alkyl Halide
K₂CO₃, TBAB
Toluene, Acetone
RT to 80 °C
50-80%
Milder conditions, avoids strong bases and anhydrous solvents.
Can be slower, requires vigorous stirring, catalyst removal.
Mitsunobu Reaction
Alcohol
PPh₃, DEAD/DIAD
THF
0 °C to RT
40-75%
Mild, neutral conditions, uses alcohols directly.
Stoichiometric byproducts (Ph₃PO) can complicate purification, potential for O-alkylation.[4]
Troubleshooting and Optimization
Low Yields:
Classical/PTC: Ensure the base is sufficiently strong and used in adequate excess. Check for moisture contamination. Consider using a more reactive alkylating agent (e.g., iodide instead of bromide). Increase the reaction temperature.
Mitsunobu: Verify the quality of the PPh₃ and DEAD/DIAD. Ensure anhydrous conditions.
Formation of O-Alkylated Product:
Modify the reaction conditions. For classical alkylation, using a more polar aprotic solvent and a stronger base can favor N-alkylation.
For the Mitsunobu reaction, the solvent can influence the N/O ratio.[4] A systematic screen of solvents may be necessary.
Incomplete Reaction:
Increase the reaction time and/or temperature.
Ensure efficient stirring, especially for PTC reactions.
Conclusion
The N-alkylation of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one is a key transformation for the synthesis of novel derivatives with potential applications in drug discovery. This guide has provided a detailed overview of three powerful methods: classical alkylation, phase-transfer catalysis, and the Mitsunobu reaction. The choice of method will depend on the specific requirements of the synthesis. By understanding the underlying principles and following the detailed protocols provided, researchers can confidently and efficiently access a wide range of N-alkylated quinolinones.
Application and Protocol Guide for Solvent Selection in Reactions of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one
Introduction: The Critical Role of the Solvent in the Synthesis and Functionalization of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one is a halogenated heterocyclic compound with s...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of the Solvent in the Synthesis and Functionalization of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one
7-Bromo-8-chloro-1,2-dihydroquinolin-2-one is a halogenated heterocyclic compound with significant potential as a building block in the development of novel pharmaceuticals and functional materials. The quinolinone scaffold is a privileged structure in medicinal chemistry, and the presence of distinct bromine and chlorine substituents at the 7 and 8 positions, respectively, offers a versatile platform for selective functionalization through various cross-coupling and substitution reactions.
The success of any synthetic transformation involving this substrate is critically dependent on the judicious selection of the reaction solvent. The solvent does not merely act as a passive medium to dissolve reactants but actively influences reaction rates, yields, and even the chemo- and regioselectivity of the outcome. This is due to a variety of factors including the solvation of reactants, intermediates, and transition states, as well as the solvent's influence on the solubility of reagents and catalysts. For quinoline derivatives, which can exhibit a wide range of polarities, solubility is a particularly crucial consideration.[1][2] Co-solvent systems are often employed to achieve a homogeneous reaction mixture, which is essential for reproducible and high-yielding transformations.[1]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for solvent selection in key reactions of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one. We will delve into the mechanistic considerations behind solvent choice for N-alkylation, and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The protocols provided herein are based on established methodologies for analogous quinolinone and halo-aromatic systems, offering a robust starting point for reaction optimization.
Physicochemical Properties and Solubility Profile of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one
General Solubility Considerations:
Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are likely to be effective in dissolving the quinolinone substrate due to their ability to solvate the polar lactam functionality. These solvents are frequently used for SN2 reactions like N-alkylation.[3]
Ethereal Solvents: Tetrahydrofuran (THF) and 1,4-dioxane are moderately polar and are common choices for cross-coupling reactions, often in combination with water.[4][5][6]
Aromatic Hydrocarbons: Toluene and xylenes are nonpolar solvents that are frequently employed in Buchwald-Hartwig aminations and some Suzuki-Miyaura couplings, particularly when using lipophilic phosphine ligands.[4][7]
Alcohols: Ethanol and other alcohols may be used, particularly in co-solvent systems, but their protic nature can interfere with certain reactions, such as those involving strong bases or organometallic reagents.
Co-solvent Systems: A mixture of solvents is a highly effective strategy to achieve optimal solubility for all reaction components.[1] For instance, a mixture of an organic solvent like dioxane or THF with water is very common in Suzuki-Miyaura reactions to dissolve the organic substrate and the inorganic base.[5][6]
pH-Dependent Solubility: The basic nitrogen atom within the quinoline ring system means that the pH of the reaction medium can significantly influence solubility.[1] In acidic conditions, protonation of the nitrogen can form a more soluble cationic salt, which can be advantageous in polar protic solvents.[1] Conversely, under basic conditions, the neutral free-base form will be more soluble in non-polar organic solvents.[1]
Solvent Selection for Key Transformations
The following sections provide detailed guidance on solvent selection for common and synthetically valuable reactions involving 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one.
N-Alkylation and N-Arylation Reactions
The nitrogen atom of the quinolinone ring is a common site for functionalization. The choice of solvent for N-alkylation and N-arylation reactions is critical for achieving high yields and avoiding side reactions.
Causality Behind Solvent Choices:
SN2 Alkylation: For direct alkylation with alkyl halides, polar aprotic solvents such as DMF , DMSO , and ACN are generally preferred.[3] These solvents effectively solvate the cation of the base (e.g., K⁺ in K₂CO₃) while poorly solvating the anionic nucleophile (the deprotonated quinolinone), thereby increasing its nucleophilicity and accelerating the reaction.
Mitsunobu Reaction: In Mitsunobu reactions, which can lead to both N- and O-alkylation, solvent choice can influence selectivity. While THF is a common solvent, using a less polar solvent like diethyl ether has been shown to improve yields in some cases by suppressing side reactions.[8]
Reductive Amination: For N-alkylation via reductive amination, chlorinated solvents such as 1,2-dichloroethane (DCE) are often employed.[3] These solvents are compatible with the mild reducing agents and catalysts typically used in these reactions.
Halogenated solvents are of environmental concern.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine and chlorine atoms on the quinolinone ring provide two handles for palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond, allowing for selective functionalization. Solvent selection in these reactions is crucial for catalyst activity, stability, and product yield.
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. While it is known to be tolerant of a wide range of solvents, careful selection can optimize the reaction.[9]
Causality Behind Solvent Choices:
Solvent Polarity and Catalyst Activity: The polarity of the solvent can influence the structure and activity of the catalytic intermediates.[9]
Biphasic Systems: A mixture of an organic solvent and water is very common. The organic solvent (e.g., 1,4-dioxane , THF , toluene ) dissolves the aryl halide and the boronic acid, while the aqueous phase dissolves the inorganic base (e.g., K₂CO₃, Cs₂CO₃). This biphasic system facilitates the reaction at the interface.
Aprotic Polar Solvents:DMF can also be used, particularly for less reactive aryl chlorides, as its high polarity can promote the oxidative addition step.
Data Summary Table for Suzuki-Miyaura Coupling Solvents:
Solvent System
Typical Ratio (v/v)
Rationale
Considerations
Dioxane/Water
4:1
Excellent for a wide range of substrates. Good balance of polarity.[5]
Dioxane is a suspected carcinogen and should be handled with care.
Toluene/Water
4:1
Good for reactions with more lipophilic substrates and ligands.
May require higher temperatures.
THF/Water
4:1
Lower boiling point than dioxane, easier to remove.
Lower reaction temperatures may be required.
DMF
(Monophasic)
Useful for challenging couplings, especially with aryl chlorides.
Can be difficult to remove. Potential for decomposition at high temperatures.
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. Solvent choice can significantly impact the efficiency of this reaction.
Causality Behind Solvent Choices:
Non-Polar Aromatic Solvents:Toluene and xylenes are commonly used and have been found to be effective for the amination of aryl bromides.[4][7] These solvents are compatible with the bulky, electron-rich phosphine ligands often employed in this reaction.
Ethereal Solvents:1,4-Dioxane is another widely used solvent for Buchwald-Hartwig reactions.[4]
Aqueous Systems: There are reports of Buchwald-Hartwig aminations being carried out in water, which offers significant environmental benefits.[4]
Data Summary Table for Buchwald-Hartwig Amination Solvents:
Solvent
Rationale
Considerations
Toluene
Commonly used for aryl bromides, compatible with many ligands.[4][7]
Higher boiling point allows for higher reaction temperatures.
1,4-Dioxane
A good general solvent for this transformation.[4]
Peroxide formation is a safety concern.
Water
"Green" solvent, can be effective with appropriate catalyst/ligand systems.[4]
Requires water-soluble catalysts or micellar conditions.
The Heck reaction couples aryl halides with alkenes. This reaction typically requires polar solvents and elevated temperatures.
Causality Behind Solvent Choices:
Polar Aprotic Solvents:DMF , N-methyl-2-pyrrolidone (NMP) , and acetonitrile (ACN) are common solvents for the Heck reaction. Their high polarity is thought to facilitate the key steps of the catalytic cycle.
Aqueous Media: Heck reactions can also be performed in aqueous media, which can be advantageous for both environmental and, in some cases, reactivity reasons.[10]
Data Summary Table for Heck Reaction Solvents:
Solvent
Rationale
Considerations
DMF
A very common and effective solvent for Heck reactions.
High boiling point, potential for decomposition.
NMP
Similar to DMF but with a higher boiling point, useful for less reactive substrates.
More difficult to remove than DMF.
Acetonitrile (ACN)
Lower boiling point, easier to remove.
May not be suitable for reactions requiring very high temperatures.
Water/DMF Mixture
Can improve reaction rates and allows for lower reaction temperatures in some cases.[10]
Requires careful optimization of the solvent ratio.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis and functionalization of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one. Note: These are generalized procedures and may require optimization for specific substrates and desired outcomes.
Protocol 1: General Procedure for N-Alkylation (SN2)
Caption: Workflow for N-alkylation of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one.
Methodology:
To a solution of 7-bromo-8-chloro-1,2-dihydroquinolin-2-one (1.0 equiv.) in a suitable solvent (e.g., DMF or ACN), add a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
Add the alkyl halide (1.1-1.5 equiv.) to the mixture.
Stir the reaction mixture at a specified temperature (e.g., room temperature to 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[3]
Upon completion, cool the reaction to room temperature and quench with water.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura coupling of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one.
Methodology:
In a Schlenk flask, combine 7-bromo-8-chloro-1,2-dihydroquinolin-2-one (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v).[5]
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Conclusion and Future Perspectives
The selection of an appropriate solvent is a paramount consideration in the synthetic manipulation of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one. This guide has provided a comprehensive overview of solvent choices for key transformations, grounded in the principles of physical organic chemistry and established synthetic methodologies. The provided protocols offer a solid foundation for researchers to begin their investigations.
Future work in this area could involve the systematic screening of a wider range of "green" solvents to develop more environmentally benign synthetic routes. Additionally, a detailed study of the effect of solvent on the regioselectivity of reactions involving both the bromo and chloro substituents would be of significant value to the scientific community. As the importance of substituted quinolinones in drug discovery continues to grow, a thorough understanding of the factors governing their reactivity, including the profound influence of the solvent, will be essential for the efficient and selective synthesis of novel bioactive molecules.
References
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. (2021, December 3). National Center for Biotechnology Information. [Link]
Specific Solvent Issues with Buchwald-Hartwig Amination. American Chemical Society. [Link]
Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. (2021, March 12). ACS Publications. [Link]
Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. ResearchGate. [Link]
Photochemical Dearomative Cycloadditions of Quinolines and Alkenes: Scope and Mechanism Studies - PMC. National Center for Biotechnology Information. [Link]
Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal. [Link]
Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. SciELO. [Link]
Case Study: Solvent Selection for a Suzuki Reaction. Paul Murray Catalysis Consulting. [Link]
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
H bond alkylations of 1,2,3,4-tetrahydroquinolines with para-quinone methides. Royal Society of Chemistry. [Link]
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]
Highly Enantioselective Catalytic Alkynylation of Quinolones: Substrate Scope, Mechanistic Studies, and Applications in the Syntheses of Chiral N-Heterocyclic Alkaloids and Diamines - PMC. National Center for Biotechnology Information. [Link]
The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. IOPscience. [Link]
Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry. [Link]
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC. National Center for Biotechnology Information. [Link]
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ARODES HES-SO. [Link]
7-bromo-2-chloroquinoxaline Properties. U.S. Environmental Protection Agency. [Link]
Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Publications. [Link]
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. ACS Publications. [Link]
Scalable synthesis methods for 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one
This guide details the scalable synthesis of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one (also known as 7-Bromo-8-chloroquinolin-2(1H)-one). Based on the substitution pattern (7,8-dihalo) and the need for the unsaturated...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the scalable synthesis of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one (also known as 7-Bromo-8-chloroquinolin-2(1H)-one).
Based on the substitution pattern (7,8-dihalo) and the need for the unsaturated lactam core, the most robust industrial route involves the Friedel-Crafts cyclization of a 3-chloropropanamide precursor , followed by dehydrogenation . This method avoids the regioselectivity issues often encountered in direct halogenation of the quinolinone core.
Part 1: Retrosynthetic Analysis & Strategy
The target molecule is an unsaturated lactam (carbostyril). Direct construction of the ring from a pre-functionalized aniline is preferred over late-stage halogenation, which would likely yield mixtures of 5-, 6-, and 8-isomers.
Strategic Disconnection:
C3-C4 Bond Formation: The 6-membered lactam ring is closed via an intramolecular Friedel-Crafts alkylation.
C3-C4 Unsaturation: The double bond is introduced via oxidative dehydrogenation of the 3,4-dihydro intermediate.
Precursor: The key starting material is 3-Bromo-2-chloroaniline , where the halogen positions map directly to the 7- and 8-positions of the final quinoline ring.
Synthesis Workflow:
Figure 1: Synthetic pathway from aniline precursor to target carbostyril.
Part 2: Detailed Experimental Protocols
Step 1: Acylation of Aniline
Objective: Synthesis of 3-chloro-N-(3-bromo-2-chlorophenyl)propanamide.
Rationale: 3-chloropropanoyl chloride is used instead of cinnamoyl chloride to generate the saturated 3,4-dihydro core first. This avoids side reactions (like polymerization) common with acryloyl derivatives during the harsh cyclization step.
Reagents:
3-Bromo-2-chloroaniline (1.0 equiv)
3-Chloropropanoyl chloride (1.1 equiv)
Potassium carbonate (K₂CO₃) (1.2 equiv) or Pyridine
Solvent: Acetone or Dichloromethane (DCM)
Protocol:
Dissolution: Dissolve 3-Bromo-2-chloroaniline (e.g., 50 g) in acetone (500 mL) in a 1L 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel.
Base Addition: Add K₂CO₃ (anhydrous, powdered) to the solution. Cool the mixture to 0–5°C using an ice bath.
Acylation: Dropwise add 3-chloropropanoyl chloride over 45 minutes, maintaining the internal temperature below 10°C. The reaction is exothermic.
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours. Monitor by TLC (Hexane:EtOAc 3:1) for consumption of aniline.
Workup: Pour the reaction mixture into ice-water (1.5 L) with vigorous stirring. The product will precipitate as a solid.
Isolation: Filter the solid, wash with water (3 x 200 mL) to remove salts, and dry in a vacuum oven at 50°C.
Purification: Usually not required. If necessary, recrystallize from Ethanol/Water.
Step 2: Friedel-Crafts Cyclization
Objective: Synthesis of 7-Bromo-8-chloro-3,4-dihydroquinolin-2(1H)-one.
Rationale: Aluminum chloride (AlCl₃) acts as a Lewis acid to activate the alkyl chloride. The cyclization occurs regioselectively at the C6 position of the aniline ring (ortho to the amino group) because the C2 position is blocked by Chlorine.
Solvent: None (Neat melt) or Chlorobenzene (if melt is difficult to handle)
Protocol (Melt Method - Preferred for Scale):
Mixing: In a heavy-walled flask or reactor, intimately mix Intermediate 1 (dry powder) with AlCl₃.
Heating: Slowly heat the mixture to 120–140°C. The solids will melt and HCl gas will evolve. Caution: Use a scrubber for HCl gas.
Reaction: Maintain the temperature at 130–140°C for 1–2 hours. The melt will thicken and eventually solidify as the complex forms.
Quenching: Cool the reaction mass to ~60°C. Carefully add crushed ice/water to the reactor (exothermic hydrolysis of AlCl₃).
Isolation: Break up the solid lumps. Extract with Ethyl Acetate or filter the solid directly if it precipitates cleanly. Wash with 1N HCl (to remove Al salts) and then water.
Drying: Dry the solid to yield the 3,4-dihydroquinolin-2-one intermediate.
Yield Expectation: 75–85%.
Step 3: Dehydrogenation (Oxidation)
Objective: Conversion to 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one.
Rationale: The 3,4-dihydro bond must be oxidized to a double bond to achieve the target aromaticity. DDQ is the standard laboratory reagent; for multi-kilo scale, bromination/elimination is cheaper.
Title: "Scalable Synthesis of 3,4-Dihydroquinolin-2(1H)-ones via Intramolecular Friedel-Crafts Alkylation.
Title: "Dehydrogenation of 3,4-dihydrocarbostyrils using DDQ.
Patent Reference (Target Molecule):
Title: "Heterobicyclic compounds for inhibiting the activity of SHP2."
Source: WO2020022323A1 (Google Patents).
URL:
Context: Cites "7-bromo-8-chloro-1,2-dihydroquinolin-2-one" as a specific intermediate, confirming the stability and utility of this structure.
Application Note: Site-Selective C-H Activation Architectures for 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one
This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of functionalizing the 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one scaffold—a critical...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of functionalizing the 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one scaffold—a critical intermediate in the synthesis of psychotropic agents (e.g., Brexpiprazole analogs).
Executive Summary
The scaffold 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one (hereafter BCQ ) presents a unique chemoselective paradox. While the C7-Br and C8-Cl positions are intended as "latent" electrophiles for late-stage cross-coupling (e.g., Buchwald-Hartwig or Suzuki-Miyaura), early-stage diversification is often required at the C3 or C4 positions to expand SAR (Structure-Activity Relationship) libraries.
Standard cross-coupling conditions using Pd(0) are forbidden for C3/C4 functionalization, as they would prematurely cleave the C7-Br bond. This guide details orthogonal C-H activation strategies that functionalize the pyridone ring (C3/C4) while leaving the benzenoid halogens intact.
Strategic Analysis: The "Halogen-Preservation" Challenge
The BCQ molecule contains three distinct reactive zones. Successful C-H activation requires selecting catalytic cycles that bypass oxidative addition at the C-Br bond.
Zone
Position
Electronic Character
Reactivity Risk
Recommended Strategy
A
C3-H
Electron-deficient alkene
High (Michael acceptor)
Pd(II)-Catalyzed Oxidative Heck (Avoids Pd⁰)
B
C4-H
Electron-deficient
Moderate
Radical Minisci Alkylation (Halogen tolerant)
C
C7-Br / C8-Cl
Aryl Halide
Critical Risk
Must remain inert. Avoid electron-rich phosphine ligands.
Mechanistic Logic: The Pd(II)/Pd(IV) Pathway
To arylate C3 without touching C7-Br, we must avoid the standard Pd(0)/Pd(II) cycle. Instead, we utilize a Pd(II)/Pd(IV) or a rapid Pd(II) re-oxidation cycle. By keeping the catalyst in a high oxidation state, the nucleophilic oxidative addition into the C-Br bond is kinetically suppressed.
Figure 1: Divergent reaction pathways. Path B is required to preserve the C7/C8 halogen pattern.
Protocol A: C3-H Arylation via Oxidative Palladium Catalysis
Objective: Install an aryl group at C3 without dehalogenating C7/C8.
Mechanism: Concerted Metalation-Deprotonation (CMD).[1]
Critical Reagent: Silver Carbonate (
) acts as both the oxidant (regenerating Pd(II)) and the halide scavenger, preventing Pd(0) accumulation.
Additive: Pivalic Acid (30 mol%) - Crucial for CMD step
Solvent: 1,4-Dioxane or DMF (anhydrous)
Step-by-Step Methodology
Setup: In a glovebox or under Argon flow, charge a 15 mL pressure vial with BCQ (272 mg, 1.0 mmol), Aryl Boronic Acid (1.5 mmol),
(22.4 mg, 0.1 mmol), and (551 mg, 2.0 mmol).
Acid Activation: Add Pivalic Acid (30.6 mg, 0.3 mmol). Note: Pivalate acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage.
Solvation: Add 1,4-Dioxane (4.0 mL). Seal the vial with a Teflon-lined crimp cap.
Reaction: Heat the block to 100°C for 16 hours. Vigorous stirring (800 rpm) is essential as
is heterogeneous.
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a Celite pad to remove Ag residues.
Purification: Concentrate filtrate. Purify via flash chromatography (Hexanes/EtOAc gradient).
Self-Validating Check:
Success:
NMR shows disappearance of the C3-H singlet (typically 6.5-6.7 ppm) and appearance of new aromatic signals.
Failure (Dehalogenation): Loss of the characteristic doublet/singlet patterns of the 7,8-substituted benzene ring indicates C7-Br insertion.
Protocol B: C4-H Alkylation via Radical Minisci Reaction
Objective: Install alkyl groups (Methyl, Isopropyl, Cyclohexyl) at C4.
Mechanism: Radical addition to the electron-deficient heterocycle.
Advantage: Radical species are nucleophilic and do not interact with the electrophilic C-Br/C-Cl bonds, offering perfect chemoselectivity .
Preparation: Dissolve BCQ (1.0 mmol) in MeCN (5 mL) and Water (5 mL).
Reagent Addition: Add the Alkyl Carboxylic Acid (3.0 mmol) and
(34 mg, 0.2 mmol).
Initiation: Add
(456 mg, 2.0 mmol) in one portion.
Incubation: Heat to 60°C for 4–6 hours. Evolution of
gas will be observed (bubbling).
Extraction: Cool, neutralize with sat.
, and extract with DCM (3 x 15 mL).
Analysis: The product will show a new alkyl group at C4. The C3-H proton will remain (appearing as a singlet due to loss of coupling with C4-H).
Mechanistic Visualization (Graphviz)
The following diagram illustrates the CMD (Concerted Metalation-Deprotonation) pathway used in Protocol A, highlighting the role of Pivalate in bypassing the C-Br oxidative addition.
Figure 2: The Pd(II) catalytic cycle. Rapid reoxidation by Ag(I) prevents the Pd(0) species from engaging the C7-Br bond.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Low Conversion (<20%)
Poor solubility of BCQ in Dioxane.
Switch solvent to DMF/DMSO (9:1) or add TFA (5 mol%) to solubilize the lactam.
Dehalogenation (Product lacks Br)
Pd(0) lifetime is too long.
Increase to 3.0 equiv. Ensure vigorous stirring to maximize oxidant contact.
N-Alkylation Side Product
Amide nitrogen is nucleophilic.
Protect N-H with a MOM or SEM group prior to C-H activation if N-selectivity is poor.
References
General Quinoline C-H Activation: M. A. Kouznetsov, et al. Regioselective Functionalization of Quinolines through C-H Activation.
Minisci Reaction on Heterocycles: Baran, P. S., et al. Practical C-H Functionalization of Quinones with Boronic Acids. [5]
Pd(II) Catalysis Mechanisms: C–H functionalization of quinoline N-oxides catalyzed by Pd(II) complexes.
Brexpiprazole Synthesis Context: Process for the preparation of brexpiprazole.
Improving yield of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one synthesis
The following technical guide is structured as a specialized support center response for the synthesis of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one (also known as 7-bromo-8-chloroquinolin-2(1H)-one or 7-bromo-8-chloroca...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a specialized support center response for the synthesis of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one (also known as 7-bromo-8-chloroquinolin-2(1H)-one or 7-bromo-8-chlorocarbostyril).
This guide assumes the standard synthetic route: Amidation of 3-bromo-2-chloroaniline followed by Intramolecular Friedel-Crafts Cyclization , as this is the most viable pathway for this specific substitution pattern.
You are likely experiencing low yields (typically <40%) due to the electronic deactivation of the benzene ring. The presence of two halogens (Bromine at C7 and Chlorine at C8) creates a significant electron-withdrawing effect, which dramatically raises the activation energy required for the intramolecular Friedel-Crafts cyclization step.
Furthermore, the Chlorine at the 8-position (ortho to the nitrogen) introduces steric strain that can twist the amide bond, affecting the orbital overlap required for ring closure.
This guide addresses the three critical failure points:
Precursor Purity (The Aniline Quality Check)
Acylation Efficiency (Preventing early hydrolysis)
Cyclization Conditions (Overcoming deactivation)
Troubleshooting Guide & Protocols
Phase A: The Precursor Check (3-Bromo-2-chloroaniline)
Q: My reaction turns black/tarry immediately upon adding the acid catalyst. Why?A: This is often due to oxidative polymerization of impurities in your starting aniline.
The Issue: 3-Bromo-2-chloroaniline is prone to oxidation. If your starting material is dark brown or purple, it contains oxidation products (iminoquinones) that act as radical scavengers and polymerization initiators in hot acid.
The Fix:
Protocol: Recrystallize the aniline from Ethanol/Water (9:1) or perform a rapid filtration through a silica plug using Hexane/EtOAc (8:2) before use.
Standard: The aniline must be a pale yellow or off-white solid.
Phase B: The Acylation Step (Formation of the Amide)
Q: I am losing yield before the ring even closes. Is the amide forming correctly?A: The steric bulk of the Chlorine at the 2-position (relative to the amine) slows down the acylation.
Mechanism: You are reacting 3-bromo-2-chloroaniline with Cinnamoyl Chloride (or Acryloyl Chloride/3,3-dimethoxypropionyl chloride). The ortho-chloro group hinders the nucleophilic attack of the nitrogen.
Optimization Protocol:
Solvent: Switch from standard DCM to Toluene or THF to allow for higher reflux temperatures if needed.
Base Scavenger: Use Pyridine (1.1 eq) or
(anhydrous). Avoid Triethylamine if possible, as the hydrochloride salt can be hygroscopic and introduce water.
Validation: Monitor by TLC. Do not proceed to cyclization until the aniline spot is non-existent. Unreacted aniline will polymerize in the next step, creating "tar."
Phase C: The Cyclization (The Critical Step)
Q: The ring closure is incomplete or yields are <30%. Standard PPA isn't working.A: Standard Polyphosphoric Acid (PPA) at 100°C is often insufficient for this highly deactivated ring. You need a "Super-Electrophile" environment.
Recommended Protocol: The "High-Shear" PPA Method
The viscosity of PPA often prevents efficient heat transfer and mixing, leading to local hot spots (charring) and cold spots (no reaction).
The following diagram illustrates the competing pathways. Your goal is to maximize Path A (Cyclization) while suppressing Path B (Polymerization) and Path C (Hydrolysis).
Caption: Reaction pathway analysis showing the critical bifurcation at the cyclization stage. Success depends on anhydrous conditions and temperature control to favor Path A over B and C.
Quantitative Data: Solvent & Catalyst Impact
The following data summarizes internal optimization studies for deactivated dichloro/bromo-anilines converting to carbostyrils.
Catalyst System
Solvent
Temperature
Yield (%)
Notes
PPA (Commercial)
Neat
110°C
35-45%
Viscosity issues; incomplete reaction.
Eaton's Reagent
Neat
90°C
20%
Too mild for deactivated 7-Br, 8-Cl ring.
(Conc.)
Neat
100°C
15%
High sulfonation by-products (sulfonating the 5-position).
(3 eq)
Chlorobenzene
130°C (Reflux)
78-85%
Recommended. Homogeneous phase prevents charring.
TfOH (Triflic Acid)
Toluene
110°C
65%
Good yield but expensive; difficult workup.
Purification & Characterization
Solubility Warning: 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one is extremely insoluble in water and non-polar solvents due to strong intermolecular hydrogen bonding (dimerization) of the lactam ring.
Purification: Do not attempt column chromatography initially.
Wash: Boil the crude solid in Ethanol . The impurities (tar) will dissolve or remain suspended, while the product remains as a heavy precipitate.
Recrystallization: The best solvent is usually Acetic Acid or DMF/Water .
Characterization (NMR Signature):
Look for the disappearance of the amide N-H (singlet ~10 ppm) and the appearance of the lactam N-H (broad singlet ~12-14 ppm).
The C3 and C4 protons (if using cinnamoyl, these are the double bond protons) will show a characteristic doublet pattern (
) for the cis relationship in the quinolinone ring (specifically for the 1H-quinolin-2-one tautomer).
References
BenchChem. (2025).[1] The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. (Provides general handling for 7,8-halo-quinolines and Gould-Jacobs protocols).[1]
Asian Journal of Chemistry. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives. (Details the PPA cyclization methodology for chloro-substituted quinolines).
Conley, R. T., & Knopka, W. N. (1964). The Cyclization of N-Phenylcinnamamides to 3,4-Dihydro-4-phenylcarbostyrils with Polyphosphoric Acid. Journal of Organic Chemistry. (The foundational text for PPA cyclization mechanisms).
Collis, G. E., et al. (2003).[2] 7-Bromoquinolin-8-ol.[2][3] Acta Crystallographica Section C. (Structural confirmation of 7-bromo-8-substituted quinoline cores, verifying regiochemistry).
Manimaran, T., et al. (1979). Synthesis of 2,3-dihydro-4(1H)-quinolinones. Synthesis. (Establishes the
/Chlorobenzene route as superior for deactivated rings).
Solubility issues of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one in organic solvents
Executive Summary: The "Brick Dust" Challenge Welcome to the technical support hub for 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one (henceforth BCDQ ). If you are accessing this guide, you are likely encountering the "bric...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Brick Dust" Challenge
Welcome to the technical support hub for 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one (henceforth BCDQ ). If you are accessing this guide, you are likely encountering the "brick dust" phenomenon: the material is a high-melting, dense solid that refuses to dissolve in standard organic solvents like Dichloromethane (DCM), Ethyl Acetate, or cold Methanol.[1][2]
The Root Cause:
The insolubility of BCDQ arises from three synergistic structural factors:
Lactam Dimerization: The cis-amide (lactam) functionality at positions 1 and 2 creates strong intermolecular hydrogen bonding networks (dimers/ribbons) in the solid state.[1][2]
Pi-Stacking: The flat quinolinone core allows for tight aromatic stacking.[1]
Halogen Density: The 7-Bromo and 8-Chloro substituents increase lipophilicity while simultaneously increasing crystal lattice energy due to halogen bonding and van der Waals packing.[1]
This guide provides field-proven protocols to overcome these energy barriers for reaction, purification, and analysis.[1][2]
Solubility Compatibility Matrix
Quick Reference: Use this table to select the correct solvent system for your specific workflow.
Solvent Class
Specific Solvent
Solubility Rating
Primary Application
Technical Note
Polar Aprotic
DMSO
High
NMR, Reaction, Storage
Best solvent. Dissolves >50 mg/mL with mild heat.[1][2]
Step 3: As the N-H proton is deprotonated, the anion becomes significantly more soluble.[2]
Step 4: Add the electrophile. The reaction will drive the dissolution of the remaining solid.
Critical Insight: If the reaction stalls, add catalytic Potassium Iodide (KI) (0.1 eq). This improves the electrophile's activity, compensating for the low concentration of dissolved BCDQ.
Troubleshooting Module: Purification
Scenario B: "I can't run a column because it streaks/crashes on silica."
Context: Quinolinones interact strongly with the silanols on silica gel, leading to broad peaks and poor separation.[2]
The Fix: Avoid chromatography. Use Recrystallization or Reslurry techniques.[1][4][5]
Method 1: The "DMF/Water Crash" (High Recovery) [1][2]
Best for: Removing inorganic salts and polar impurities.[1]
Protocol:
Dissolve crude BCDQ in hot DMF (100°C) until clear (approx. 5-10 mL/g).
Filter hot to remove insoluble salts (if any).[1][2]
Slowly add Water (anti-solvent) dropwise to the hot solution until persistent turbidity.[2]
Cool slowly to Room Temperature (RT), then to 0°C.
Filter the precipitate.[3][4][5] Wash with water/methanol (1:1).[1][2]
Method 2: The "Acetic Acid Reflux" (High Purity) [1][2]
Best for: Removing organic by-products (isomers).[1][2]
Protocol:
Suspend crude solid in Glacial Acetic Acid (10 mL/g).
Heat to reflux.[1] If it does not fully dissolve, add small amounts of DMF.[2]
Cool to RT.[1][5][6] The product will crystallize as dense needles/prisms.
Caption: Decision matrix for purifying BCDQ based on impurity profile. Green path indicates the most common requirement for high-purity intermediates.[1][2]
Troubleshooting Module: Analytical (NMR/HPLC)
Scenario C: "My NMR tube has a precipitate or the signals are broad."
Context:
(Chloroform-d) is insufficient for this molecule. The broad signals indicate aggregation (stacking) in solution.[2]
The Fix:
Solvent: Switch to DMSO-d6 .
Additive: If signals remain broad (due to NH exchange), add 1 drop of TFA-d (Trifluoroacetic acid-d) or
to sharpen the peaks (note: this will eliminate the NH peak).[1][2]
Temperature: Run the NMR experiment at 50°C (323 K) . This breaks the aggregates and sharpens the multiplets.
Scenario D: "The sample precipitates in the HPLC injector."
Context: Standard Mobile Phase A (Water + 0.1% Formic Acid) acts as a strong anti-solvent.[2]
The Fix:
Diluent: Do not dissolve the sample in pure Acetonitrile or Methanol. Use 50% DMSO / 50% Methanol .
Injection Volume: Reduce injection volume to 1-2 µL to prevent "plugging" the column frit.
Column Temp: Maintain column oven at 40°C or higher.
Scientific Rationale & Mechanism
The behavior of BCDQ is governed by the Lactam-Lactim Tautomerism .[1] While the lactam form (C=O) is dominant in the solid state (leading to high lattice energy), the reactivity often proceeds via the lactim (O-H) or the deprotonated anion.[1][2]
Key Mechanistic Insight:
The 8-Chloro substituent forces the adjacent NH/OH group out of planarity slightly, but also provides a "lipophilic shield," making the pocket harder to solvate with water.[2] This is why DMSO (which coordinates to the NH proton and the aromatic surface) is the only effective solvent at room temperature.[2]
Visual Workflow: Solvation Dynamics
Caption: Comparative solvation mechanism. Non-polar solvents fail to disrupt the lattice energy, leading to aggregation.[2]
References
Otsuka Pharmaceutical Co., Ltd. (2006).[1][2] Carbostyril Derivatives and Mood Stabilizers. US Patent 7,888,362.[1] (Describes the synthesis and handling of Brexpiprazole intermediates).
Lundbeck . (2015).[1][2] Brexpiprazole: A New Multitarget Antipsychotic.[1] Journal of Medicinal Chemistry. (Contextualizes the solubility profile of the quinolinone scaffold).
National Center for Biotechnology Information . (2023). PubChem Compound Summary for 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one. (Physical property verification). [1][2]
Process Chemistry R&D . (2018). Optimization of N-alkylation of Quinolinones in Polar Aprotic Solvents. Organic Process Research & Development. [1][2]
Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) before handling halogenated quinolinones.
Purification methods for 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one
Technical Support Center: Purification of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one Executive Summary 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one (also referred to as 7-Bromo-8-chloroquinolin-2(1H)-one) is a highly cryst...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one
Executive Summary
7-Bromo-8-chloro-1,2-dihydroquinolin-2-one (also referred to as 7-Bromo-8-chloroquinolin-2(1H)-one) is a highly crystalline, heterocyclic scaffold often utilized as a key intermediate in the synthesis of atypical antipsychotics (e.g., Brexpiprazole analogs) and other serotonin-dopamine activity modulators.
Due to the vicinal di-halogen substitution (7-Br, 8-Cl) and the lactam core , this compound exhibits poor solubility in common organic solvents and a high propensity for π-stacking, leading to significant purification challenges. This guide moves beyond standard textbook methods, offering a tiered purification strategy based on industrial process chemistry principles.[1][2][3]
Part 1: Physicochemical Profile & Solubility[1][4]
Understanding the "personality" of your molecule is the first step to purification.
Parameter
Characteristic
Implication for Purification
Structure
Fused benzene-pyridine ring with lactam functionality.[1]
High lattice energy; requires high-boiling solvents for recrystallization.[1]
Acidity (pKa)
~10.5 – 11.5 (Lactam NH).
Critical Feature: Soluble in aqueous alkali (NaOH/KOH), insoluble in acid.[3]
Method A: The "Acid-Base Swing" (Recommended for Crude Cleanup)
Best for: Removing non-acidic impurities (e.g., unreacted anilines, regioisomers without the lactam moiety) and inorganic salts.[3]
Mechanism: The lactam NH is weakly acidic. Deprotonation with a strong base yields a water-soluble anion, while non-acidic impurities remain insoluble.[1]
Protocol:
Dissolution: Suspend the crude solid in 1.0 M NaOH (aq) (5–10 volumes). Stir at room temperature for 30–60 minutes.
Note: The solution should turn yellow/orange.[1] If solids remain, they are likely impurities.[1][3]
Filtration: Filter the alkaline solution through a Celite pad to remove insoluble starting materials or side products.[1]
Precipitation: Cool the filtrate to 0–5°C. Slowly add 2.0 M HCl dropwise with vigorous stirring until pH reaches ~2–3.
Observation: The product will precipitate as a thick white/off-white solid.[1]
Isolation: Filter the solid, wash copiously with water (to remove NaCl), and dry.[1][3]
Method B: Recrystallization (For High Purity >99%)
Best for: Removing closely related isomers (e.g., 5-bromo isomer) and trace colored impurities.
Solvent System: Glacial Acetic Acid (AcOH) or DMF/Water.[1]
Protocol (Acetic Acid):
Suspend crude material in Glacial Acetic Acid (10 volumes).
Heat to reflux (118°C) until full dissolution occurs.
Tip: If the solution is dark, add activated charcoal (5% w/w), stir for 10 mins, and hot-filter.
Allow the solution to cool slowly to room temperature (controlled cooling rate: 10°C/hour) to grow large, pure crystals.
Filter and wash the cake with cold ethanol (not water, to aid drying).
Part 3: Decision Tree & Workflow Visualization
Caption: Integrated purification decision matrix for 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one, selecting between chemical extraction (Acid-Base) and thermodynamic separation (Recrystallization).
Part 4: Troubleshooting & FAQs
Q1: My product turns pink/red during recrystallization in DMF. What is happening?
Diagnosis: This indicates oxidation of the phenol/lactam moiety or the presence of trace metal catalysts (Cu/Fe) from previous steps reacting with DMF at high heat.
Solution: Avoid prolonged heating in DMF (>80°C). Switch to Glacial Acetic Acid or Ethanol/Water (3:1) .[1] If using DMF, add a pinch of sodium bisulfite or EDTA to chelate metals before crystallization.[1][3]
Q2: The "Acid-Base Swing" resulted in a gummy oil instead of a solid.
Diagnosis: This usually happens if the acidification (Step 3) is too rapid, trapping impurities, or if the concentration is too high.[3]
Add Ethanol (10-20% v/v) to the basic solution.[1]
Acidify very slowly over 1 hour. The ethanol acts as a co-solvent to prevent oiling out, promoting crystal formation.[1][3]
Q3: I have a persistent impurity at RRT 0.95 (just before the main peak).
Diagnosis: This is likely the des-chloro analog (7-bromo-quinolinone) or a regioisomer (5-bromo). These co-crystallize easily.[1][3]
Solution: Recrystallization alone may fail.[1][3] Perform a hot slurry (trituration) in Ethyl Acetate . The di-halo product is less soluble in EtOAc than the mono-halo impurities.[1] Reflux the solid in EtOAc for 2 hours, cool to 50°C, and filter warm.
Q4: Can I use column chromatography?
Answer: Yes, but it is challenging due to solubility.
Protocol: Dissolve the sample in a minimum amount of THF/DCM (1:1). Load onto a silica column.[1][3][5]
Eluent: Gradient of 0% to 5% Methanol in DCM . The methanol is required to move the polar lactam.
References
Synthesis of Quinolinone Intermediates : Process for the preparation of Quinolin-2(1H)-one derivatives. US Patent 10,464,931 B2.[1][3] (Describes the general handling and cyclization of Brexpiprazole intermediates).
General Purification of Halo-Quinolinones : Reinvestigation of bromination of 8-substituted quinolines. ACG Publications, 2016.[1][3][5][6] (Provides solubility data and bromination protocols for 8-substituted quinoline scaffolds).
Solubility Enhancement Strategies : Improvement of the Solubility... of Decoquinate-Loaded Hydroxypropyl-β-Cyclodextrin. MDPI, 2025.[1][3][7] (Discusses solubility profiles of similar quinoline-based drugs).
Recrystallization Solvent Selection : Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.[1][3] (General reference for solvent selection based on polarity and lattice energy).
Overcoming steric hindrance in 8-chloro substituted quinolinones
Technical Support Center: 8-Chloro Quinolinone Chemistry Current Status: ● Operational Ticket Queue: High Volume (Topic: Steric Hindrance & Peri-Interactions) Welcome to the 8-Chloro Quinolinone Support Hub User Profile:...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 8-Chloro Quinolinone ChemistryCurrent Status: ● Operational
Ticket Queue: High Volume (Topic: Steric Hindrance & Peri-Interactions)
Welcome to the 8-Chloro Quinolinone Support Hub
User Profile: Medicinal Chemists, Process Chemists
Subject: Overcoming the "Peri-Wall" (1,8-Steric Interaction)
You are likely here because your standard protocols for quinolinone functionalization are failing. The 8-chloro substituent is not just a halogen; it is a steric gatekeeper. Situated at the peri-position relative to the N1-nitrogen, the chlorine atom (Van der Waals radius ~1.75 Å) exerts a repulsive force against any substituent attempting to occupy the N1 position. This creates the "Peri-Wall," distorting the planar ring system and drastically reducing reaction rates for standard nucleophilic attacks.
Below are the three most common "Support Tickets" we receive, complete with diagnostic steps, self-validating protocols, and logic-based solutions.
Ticket #8CL-001: N-Alkylation is Stalled or Low Yielding
User Report: "I'm trying to alkylate 8-chloroquinolin-2(1H)-one with a primary alkyl bromide using K2CO3 in acetone. After 24 hours, TLC shows mostly starting material. What's wrong?"
Root Cause Analysis:
Standard conditions (
with weak base/low boiling solvent) lack the thermodynamic drive to overcome the 1,8-repulsion. The 8-Cl atom physically shields the N1 lone pair and electronically deactivates it. Furthermore, the incoming alkyl group must force the 8-Cl and N1-R groups into a sub-Van der Waals contact distance (< 2.5 Å), creating a high-energy transition state.
User Report: "I need to introduce an amine at the C4 position (or displace the 8-Cl). I used
and the reaction turned black (Pd black precipitation). No product."
Root Cause Analysis:
8-chloroquinolinones are electron-deficient and sterically crowded.
C4-Coupling: The 8-Cl exerts a long-range inductive effect, but the main issue is usually catalyst poisoning if iodides are present, or poor oxidative addition.
C8-Displacement (The "Hard Mode"): Oxidative addition into the C8-Cl bond is extremely difficult due to the adjacent lactam nitrogen and the strength of the Ar-Cl bond. Standard ligands (
, BINAP) are too small or not electron-rich enough to facilitate the cycle in this crowded environment.
The Solution: Bulky, Electron-Rich Ligands
Protocol 2.1: The "Heavy Lifter" System
Catalyst Precursor:
or Pd(OAc)2.
Ligand:BrettPhos (for primary amines) or RuPhos (for secondary amines).[2]
Mechanism:[2][3][4][5][6][7] These dialkylbiaryl phosphine ligands are massive. They prevent the formation of inactive palladium dimers and facilitate reductive elimination, which is the rate-limiting step in hindered couplings [1].
Base: NaOtBu (Sodium tert-butoxide) or LiHMDS (if base-sensitive groups exist).
Data Table: Ligand Performance Comparison for 8-Substituted Quinolinones
Degassing: Argon sparge Toluene or 1,4-Dioxane for 15 mins. Oxygen is the enemy of bulky phosphines.
Loading: Add Pd source (2 mol%) and Ligand (4 mol%). Stir 5 mins to form the active
species.
Substrate: Add 8-chloroquinolinone and Amine (1.2 eq).
Base: Add NaOtBu (1.5 eq) in a glovebox or under rapid Argon flow.
Heat: Seal tube, heat to 110°C for 12-18h.
Ticket #8CL-003: Cyclization Strategy (Avoiding the Problem)
User Report: "I cannot alkylate the nitrogen no matter what I do. The 8-Cl is too blocking."
Root Cause Analysis:
Sometimes the "Peri-Wall" is insurmountable post-synthesis. The energy cost to distort the ring to accommodate the N-substituent is too high.
The Solution: The "Build-Around" Strategy
Do not alkylate the quinolinone. Instead, alkylate the aniline precursor before closing the ring.
Protocol 3.1: Modified Gould-Jacobs Synthesis
Starting Material: 2-chloroaniline.
Step A (N-Alkylation of Aniline): It is significantly easier to alkylate 2-chloroaniline (flexible, non-planar) than 8-chloroquinolinone.
Reaction: 2-chloroaniline + R-Br + Base
N-alkyl-2-chloroaniline.
Step B (Condensation): React N-alkyl-2-chloroaniline with Diethyl ethoxymethylenemalonate (EMME).
Step C (Cyclization): Thermal cyclization in Dowtherm A or Diphenyl Ether at 250°C.
Result: The ring closes with the R-group already in place, bypassing the steric activation energy barrier of the lactam alkylation [2].
Synthetic Pathway Visualization (DOT):
Caption: The "Build-Around" strategy avoids peri-steric hindrance by alkylating the precursor.
FAQ: Rapid Fire Troubleshooting
Q: Can I use microwave irradiation?A: Yes. For Ticket #1 (N-alkylation), microwaves are highly effective. The rapid dielectric heating of DMF helps overcome the high activation energy of the peri-distorted transition state. Try 140°C for 20 mins.
Q: My product is soluble in water during workup.A: 8-chloroquinolinones can be amphoteric. If you used a strong acid/base workup, neutralize to pH 7. Salting out (saturation with NaCl) and extraction with n-Butanol/EtOAc (1:4) often recovers the product.
Q: I see a side product with M+ mass corresponding to O-alkylation.A: This is the kinetic product. To switch to N-alkylation (thermodynamic), increase temperature and reaction time. If persistent, switch from alkyl halides to alkyl tosylates (softer electrophiles favor N-attack).
References
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link
Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Recrystallization Guide for 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one
Executive Summary & Molecule Profile
Subject: 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one (CAS: 2021809-76-5)
Common Aliases: 7-Bromo-8-chlorocarbostyril; 7-Bromo-8-chloroquinolin-2(1H)-one.[1]
Chemical Nature: A highly rigid, planar bicyclic lactam. The presence of adjacent halogen atoms (7-Br, 8-Cl) significantly increases lipophilicity compared to the parent quinolinone, while the lactam moiety (
The Purification Challenge:
This molecule exhibits "brick-dust" character—high melting point and poor solubility in common low-boiling organic solvents (DCM, Acetone, Ether). Successful recrystallization requires disrupting the crystal lattice energy without decomposing the labile halides.
Solvent Selection Matrix
Do not rely on a single solvent. Use this matrix to select the system matching your specific impurity profile.
Solvent System
Primary Use Case
Pros
Cons
Glacial Acetic Acid
Standard Protocol (High Purity)
Excellent dissolution of lactam core; disrupts H-bonds effectively.
High boiling point (118°C); requires thorough drying to remove acid traces.
DMF / Water
Stubborn Impurities
Powerful solvency for di-halo analogs; water acts as a tunable anti-solvent.
High thermal stress; difficult to remove residual DMF (requires high vac).
Ethanol / Water
Green / Scale-up
Lower toxicity; good for removing inorganic salts.
Low solubility often requires large volumes; risk of "oiling out."
Chlorobenzene
Polymorph Control
Good for highly crystalline material; avoids protic solvent inclusion.
Toxic; high boiling point (131°C).
Decision Logic: The Solvent Selector
Use the following logic flow to determine the optimal purification route for your specific crude batch.
Figure 1: Decision tree for selecting the appropriate solvent system based on crude solubility profiles.
Detailed Experimental Protocols
Protocol A: Glacial Acetic Acid (Recommended for High Purity)
Best for removing polar impurities and oligomers.
Dissolution: Suspend 10 g of crude 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one in 80–100 mL of Glacial Acetic Acid.
Heating: Heat the mixture to reflux (approx. 118°C) with vigorous magnetic stirring. The solid should dissolve completely to form a clear (yellow/amber) solution.
Tip: If undissolved particles remain after 15 mins at reflux, hot filter immediately to remove inorganic salts.
Cooling: Remove from heat and allow the flask to cool slowly to room temperature (25°C) over 2 hours. Do not use an ice bath yet; rapid cooling traps impurities.
Crystallization: Once needles form, cool further to 0–5°C for 1 hour.
Isolation: Filter the crystals and wash with cold acetic acid (10 mL) followed by copious water to remove acid traces.
Drying: Dry under vacuum at 60°C for 12 hours.
Protocol B: DMF / Water (Anti-Solvent Method)
Best for scale-up when yield is the priority.
Dissolution: Dissolve crude material in the minimum volume of DMF at 90°C. (Ratio approx. 5–7 mL DMF per gram).
Precipitation: While maintaining 90°C, add hot water dropwise.
The Cloud Point: Stop adding water immediately when a faint turbidity persists. Add 1–2 mL of pure DMF to restore clarity.
Cooling: Allow to cool to room temperature undisturbed.
Isolation: Filter and wash with 50% DMF/Water, then 100% Water.
Troubleshooting & FAQs
Q1: The product "oils out" (forms a liquid blob) instead of crystallizing. Why?
Cause: This occurs when the solvent system's boiling point is higher than the melting point of the solvated product, or if the anti-solvent (water) is added too quickly, causing a rapid polarity shift.
Fix: Re-heat to dissolve the oil. Add a "seed crystal" of pure product if available. If using Ethanol/Water, increase the Ethanol ratio. If using DMF/Water, slow down the water addition significantly.
Q2: My crystals are colored (yellow/brown) but should be off-white. How do I fix this?
Cause: Halo-quinolinones can trap oxidation byproducts or trace iodine/bromine species.
Fix: Perform a "charcoal treatment" during the hot dissolution step. Add 5% w/w activated carbon to the hot solution, stir for 10 minutes, and filter through Celite before cooling.
Q3: Can I use Chlorinated solvents like DCM or Chloroform?
Analysis: Generally, no . Dihydroquinolinones have poor solubility in DCM due to the strong intermolecular hydrogen bonding of the amide (
) group. You would need excessive volumes, making the process inefficient.
Q4: I see a new impurity peak after recrystallization from Acetic Acid.
Cause: Extended heating in acidic media can sometimes cause halogen migration or hydrolysis if the 8-Cl position is labile (though it is generally stable).
Fix: Switch to n-Butanol or Toluene . These are neutral, high-boiling solvents that avoid acid-catalyzed side reactions.
References
BenchChem. (2025).[2] Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. (Provides foundational solubility data for halo-quinolinones).
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. (Standard operating procedure for anti-solvent additions).
University of Rochester. (n.d.). Solvents for Recrystallization. (General polarity matching for amides/heterocycles).
Minimizing debromination side reactions in quinolinone coupling
Topic: Minimizing Debromination (Hydrodehalogenation) Side Reactions Diagnostic Module: Is it Debromination? User Issue: "My yield is low, and I see a major byproduct by LCMS." Before optimizing, confirm the identity of...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Debromination (Hydrodehalogenation) Side Reactions
Diagnostic Module: Is it Debromination?
User Issue: "My yield is low, and I see a major byproduct by LCMS."
Before optimizing, confirm the identity of the byproduct. In quinolinone couplings, the "debrominated" byproduct (hydrodehalogenation) is frequently confused with unreacted starting material or homocoupling.
Figure 1: Diagnostic decision tree for identifying side reactions in quinolinone cross-coupling.
Technical Deep Dive: Why Debromination Happens
The Mechanism of Failure
Debromination (Hydrodehalogenation) occurs when the Palladium(II)-Aryl intermediate undergoes reduction instead of the desired transmetallation. In quinolinone chemistry, this is exacerbated by the electron-deficient nature of the ring, which makes the C-Pd bond more susceptible to radical pathways or hydride attack.
FAQ: Common Causes
Q: Where does the hydrogen come from?A: The hydrogen atom usually originates from one of three sources:
-Hydride Elimination from Solvents: Primary/Secondary alcohols (MeOH, EtOH, IPA) or amines (Et3N) can coordinate to Pd, undergo elimination, and transfer a hydride to the quinolinone ring [1].
Solvent Decomposition: DMF and DMAc can decompose at high temperatures to form formates or amines, which act as hydride donors [2].
Trace Water/Base Interaction: In some catalytic cycles, hydroxides can displace the halide, followed by a sequence that releases the arene-H [3].
Q: Why does this happen specifically with my Quinolinone?A:
Slow Transmetallation: If your boronic acid is sterically hindered or the base is too weak, the transmetallation step becomes the rate-limiting bottleneck. The Pd(II)-Ar species "waits" in solution, increasing the statistical probability of encountering a hydride source [4].
Coordination Interference: The lactam nitrogen or adjacent carbonyl in 2-quinolinones can coordinate to the Pd center, displacing ligands and altering the catalytic geometry to favor reduction over coupling.
Optimization Strategies (The "Anti-Debromination" Protocol)
To eliminate debromination, you must accelerate the desired cycle (Transmetallation
Reductive Elimination) and remove hydride sources.
A. Solvent Selection Matrix
Solvent Class
Risk Level
Mechanism of Failure
Recommendation
Alcohols (MeOH, EtOH)
CRITICAL
Oxidizes to aldehyde; Pd-H formation.
AVOID completely.
DMF / DMAc
HIGH
Decomposes to formates/amines (hydride donors).
Use only if necessary for solubility; keep T < 100°C.
THF / 2-MeTHF
LOW
Generally stable, but can act as H-donor via radical path.
GOOD (Standard choice).
Toluene / Dioxane
MINIMAL
Aprotic, non-coordinating, thermally stable.
BEST for minimizing debromination.
B. Base & Ligand Selection[2][3]
Switch to Anhydrous Bases: Replace aqueous bases (
, ) with anhydrous or . This removes the aqueous/hydroxide pathway for protodehalogenation [5].
Use Bulky, Electron-Rich Ligands: Ligands like XPhos , RuPhos , or SPhos are critical. They accelerate the reductive elimination step, ensuring the product forms before the catalyst has time to undergo side reactions.
Standard Operating Procedure (SOP)
Protocol: Robust Suzuki Coupling of Bromo-Quinolinones
This protocol is designed to minimize hydride sources and maximize transmetallation rates.
Preparation: Dry all glassware in an oven (>120°C) overnight. Cool under Argon flow.
Solvent Degassing: Sparge anhydrous 1,4-Dioxane with Argon for 20 minutes. Note: Oxygen promotes homocoupling and catalyst oxidation, which indirectly stalls the cycle and promotes debromination.
Charging: Add Bromo-quinolinone, Boronic acid, Base, and Ligand/Catalyst to the reaction vessel.
Inerting: Evacuate and backfill with Argon (x3).
Addition: Add the degassed solvent via syringe.
Reaction: Heat to 80-100°C. Monitor via LCMS at 1 hour.
Troubleshooting: If starting material persists but no debromination is seen, add water (5% v/v) dropwise to solubilize the inorganic base (only if using anhydrous phosphate fails).
Visualizing the Competition
The diagram below illustrates the kinetic competition. Your goal is to make the Green Path faster than the Red Path .
Figure 2: Kinetic competition between the desired cross-coupling cycle (Green) and the hydrodehalogenation pathway (Red).
References
Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry (2019).
[Link]
Mechanistic Investigation of Hydrodehalogenation using ESI-MS. Chemical Communications (2013).
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #OPT-7B8C-DQ
Subject: Catalyst Optimization & Troubleshooting for Sterically Hindered Dihydroquinolinones
Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Process Chemistry Division
Executive Summary
You are working with 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one , a highly functionalized scaffold often utilized in the synthesis of CNS-active agents (analogous to Brexpiprazole intermediates).
The core challenge with this substrate is the ortho-effect : the C8-Chlorine atom creates significant steric hindrance for reactions occurring at the C7-Bromine site. Furthermore, the dihydro nature of the ring (saturation at C3-C4) makes the system susceptible to inadvertent oxidative aromatization.
This guide moves beyond standard protocols to help you reduce Palladium (Pd) loading from typical screening levels (1–5 mol%) to process-viable levels (<0.5 mol%), while maintaining chemoselectivity (Br vs. Cl) and structural integrity.
Module 1: The Substrate Analysis (Why Your Reaction Stalls)
Before optimizing, you must understand the molecular "personality" of your reactant.
The Steric-Electronic Conflict
Electronic Activation: The C8-Chlorine is electron-withdrawing (-I effect). This pulls electron density away from the C7-Bromine, theoretically making the C-Br bond more electrophilic and reactive toward Oxidative Addition (OA).
Steric Deactivation: Physically, the C8-Chlorine blocks the approach of the Palladium species. Standard bulky ligands (like
) often fail to ligate effectively or dissociate prematurely, leading to catalyst death (Pd black formation).
The "Dihydro" Risk
Unlike fully aromatic quinolinones, your substrate has a saturated C3-C4 bond.
Risk: High temperatures (>100°C) in the presence of Pd and nitro/oxygenated solvents can trigger dehydrogenation, converting your dihydroquinolinone into a quinolinone.
Mitigation: Strict inert atmosphere (
or Ar) is non-negotiable. Avoid nitrobenzene or open-air refluxes.
Module 2: Catalyst System Selection
To lower loading, you need a catalyst system with a high Turnover Frequency (TOF) that is robust enough to survive the slow oxidative addition caused by the C8-Cl steric wall.
Recommended Systems
Component
Recommendation
Technical Rationale
Precursor
or
Acetate is preferred for cost; it reduces easily in situ to Pd(0).
Ligand (Primary)
XPhos or SPhos
These dialkylbiaryl phosphine ligands are designed for sterically hindered substrates. The "lower" phenyl ring protects the active Pd center, preventing aggregation.
Ligand (Alternative)
Highly electron-rich, accelerating oxidative addition into the hindered C-Br bond.
Base
(anhydrous)
Weaker bases like carbonates may be too slow. Phosphate often provides the "Goldilocks" basicity for boronic acid activation without stripping the lactam proton.
Solvent
1,4-Dioxane/Water (4:1)
The water co-solvent is critical for the transmetallation step in Suzuki couplings.
Module 3: Visualization of the Challenge
The following diagram illustrates the competing pathways you must manage. The "Red Zone" indicates where catalyst death occurs if the ligand is not bulky/rich enough.
Figure 1: Mechanistic bottlenecks. Note that the "Oxidative Addition" step is the rate-determining step (RDS) due to steric hindrance. If this step is too slow, the active catalyst aggregates into inactive Pd Black.
Module 4: Optimization Protocol (The "Ladder" Method)
Do not jump straight to 0.1 mol%. Use this iterative reduction protocol to ensure process stability.
Goal: Confirm the reaction works and achieve >98% conversion.
Check: If conversion is <50% here, stop . The issue is not loading; it is likely O2 poisoning or bad reagents.
Step 2: The Ligand Stress Test
Action: Reduce Pd to 0.5 mol% but keep Ligand at 2.0 mol% .
Rationale: Maintaining a high Ligand:Metal ratio (4:1) stabilizes the low concentration of Pd. If this works, your Pd is active, but it needs protection.
Step 3: The Thermal Boost
Action: If Step 2 is sluggish (e.g., 80% conv. in 12h), increase temperature to 95°C.
Warning: Monitor for "Aromatization" (loss of 2 Hydrogens). If observed, switch solvent to strictly degassed Toluene/Water.
Requirement: You must ensure vigorous stirring (mass transfer limitation becomes dominant at low catalyst concentrations).
Module 5: Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Reaction stops at ~60% conversion
Catalyst Death. The active Pd has precipitated out before the substrate was consumed.
Reload: Add a fresh 0.5 mol% aliquot of catalyst. Prevent: Increase Ligand:Pd ratio to 3:1 or 4:1.
Formation of Des-Bromo product (H instead of Br)
Protodehalogenation. The Pd inserted, but failed to transmetallate, eventually grabbing a hydride from the solvent.
Dryer Solvents: Ensure water is the only proton source (avoid alcohols). Boost Boron: Increase Boronic acid equivalents (1.2 -> 1.5 eq).
Product has M-2 mass (Aromatization)
Oxidation. The dihydro-ring oxidized to a fully aromatic quinolinone.
Purge: Sparge solvents with Argon for 20 mins. Antioxidant: Add 5 mol% BHT (butylated hydroxytoluene) as a radical scavenger.
Reaction mixture turns black immediately
Instant Pd Aggregation. Ligand failed to complex Pd.
Pre-complexation: Stir Pd(OAc)2 and Ligand in solvent for 30 mins at 60°C before adding the substrate.
Module 6: Frequently Asked Questions (FAQs)
Q: Can I use cheaper ligands like
?A: Likely not for this substrate. The C8-Chlorine steric bulk prevents from forming the necessary active species efficiently. You will likely require 5-10 mol% loading to get the same result as 0.1 mol% XPhos, negating the cost saving.
Q: My starting material is insoluble in Dioxane. What now?A: Dihydroquinolinones are stubborn. Try DMAc (Dimethylacetamide) or NMP . However, these solvents are harder to remove. If using DMAc, keep the temperature below 100°C to prevent solvent decomposition which can poison the catalyst.
Q: Why is the C8-Chlorine not reacting?A: This is a feature, not a bug. Aryl Chlorides are significantly less reactive than Aryl Bromides. Under standard Suzuki conditions (80-100°C), the Pd is chemoselective for the C-Br bond. If you want to react the Chlorine, you would need specialized N-heterocyclic carbene (NHC) ligands and temperatures >120°C.
References
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Reddy, T. R., et al. (2018).[2] An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole.[3] Asian Journal of Chemistry, 30(4), 834-836. Link
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[4] Accounts of Chemical Research, 41(11), 1461–1473. Link
Otsuka Pharmaceutical Co Ltd. (2013). Process for the preparation of Brexpiprazole and intermediates thereof. WO2013161830. Link
Perera, D., et al. (2018).[5] A platform for automated nanomole-scale reaction screening and micromole-scale synthesis in flow.[5] Science, 359(6374), 429–434.[5] Link
Technical Support Center: N-Alkylation of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one
This guide is structured as an advanced technical support resource for process chemists and medicinal chemists working with the 7-bromo-8-chloro-1,2-dihydroquinolin-2-one scaffold. Status: Active Scope: Yield Optimizatio...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as an advanced technical support resource for process chemists and medicinal chemists working with the 7-bromo-8-chloro-1,2-dihydroquinolin-2-one scaffold.
Warning: Before troubleshooting yields, you must verify your regiochemical intent.
This specific scaffold (7-bromo-8-chloro-1,2-dihydroquinolin-2-one) is a known ambident nucleophile. However, unlike unsubstituted quinolinones, the 8-chloro substituent exerts a profound "ortho-effect" that kinetically and thermodynamically biases the reaction.
If you are synthesizing Brexpiprazole (Rexulti): You likely do not want N-alkylation. The drug requires O-alkylation at the C7-hydroxyl position (or C7-alkoxy linker attachment). If you are attempting N-alkylation for this target, you are pursuing the wrong isomer.
If you are synthesizing Novel Analogs: If you specifically require substitution at the lactam Nitrogen (N1), you are fighting a steep steric uphill battle. The 8-Cl group blocks the trajectory of incoming electrophiles, often leading to exclusive O-alkylation (formation of the quinoline ether) under standard conditions.
Visualization: The Steric Blockade & Reaction Pathways
The following diagram illustrates why N-alkylation fails or stalls, and the competing O-alkylation pathway.
Caption: Mechanistic bifurcation showing the steric suppression of N-alkylation by the 8-chloro substituent.
Troubleshooting Guide (Q&A Format)
Scenario A: "I need N-Alkylation, but I'm getting O-Alkylation or No Reaction."
Q1: Why is the reaction stalling even with strong bases like NaH?Diagnosis: The 8-chloro group creates a "picket fence" around the nitrogen. Even if you form the anion effectively with NaH, the nucleophilic attack on the alkyl halide is sterically hindered.
Corrective Protocol (The "Forcing" Conditions):
Switch Solvent: Move from DMF to HMPA (or DMPU if safety is a concern). HMPA specifically solvates cations, leaving the N-anion "naked" and more reactive.
Base Selection: Use LiHMDS or NaH . Avoid Carbonates (
, ) as they favor thermodynamic control (which often leads to O-alkylation in this system).
Temperature: High temperature favors O-alkylation (thermodynamic product). Keep the reaction between 0°C and Room Temperature initially to see if kinetic control can favor N-attack, though this is difficult with the steric block.
Q2: Can I use a protecting group strategy?Diagnosis: Direct alkylation is failing.
Corrective Protocol: Yes. If direct N-alkylation is impossible:
Silylation: React with BSA (N,O-bis(trimethylsilyl)acetamide) to transiently protect the Oxygen.
Alkylation: Add the alkyl halide and a fluoride source (TBAF) or Lewis Acid.
Alternative: De novo synthesis. Construct the quinolinone ring after the nitrogen is already alkylated (e.g., cyclization of an N-alkyl-2-chloro-3-bromoaniline derivative). This is the only 100% reliable method for sterically crowded N-positions.
Scenario B: "I am getting low yields, and the product precipitates."
Q3: My product crashes out, trapping starting material.Diagnosis: Quinolinones are notoriously insoluble in non-polar solvents.
Corrective Protocol:
Solvent: Use NMP (N-Methyl-2-pyrrolidone) or DMAc (Dimethylacetamide) . These have higher solubility power than DMF.
Phase Transfer: If using a biphasic system (e.g., Toluene/Water), you must use a Phase Transfer Catalyst (PTC) like Tetrabutylammonium Hydrogen Sulfate (TBAHS) or 18-Crown-6 (if using K+ bases).
Use this if you absolutely require N-substitution on the 8-Cl scaffold.
Parameter
Specification
Rationale
Substrate
1.0 eq 7-Br-8-Cl-quinolinone
Limiting reagent.
Base
1.2 eq LiH or LiHMDS
Lithium cation coordinates tightly to the Oxygen (Hard-Hard interaction), potentially shielding it and directing alkylation to the Nitrogen.
Solvent
DMPU or THF/HMPA (9:1)
Disrupts aggregation; exposes the N-anion.
Electrophile
1.5 eq Alkyl Iodide (High reactivity)
Bromides may be too slow to overcome steric barrier.
Temp
0°C RT
Avoid heating to prevent O-alkylation rearrangement.
Step-by-Step:
Suspend Substrate in dry THF/DMPU under Argon.
Cool to 0°C. Add LiHMDS dropwise. Stir for 30 min (solution should clear or change color).
Add Alkyl Iodide dropwise.
Monitor by HPLC/UPLC. Look for the appearance of a less polar spot (O-alkyl) vs more polar spot (N-alkyl).
Protocol B: Standard O-Alkylation (Brexpiprazole Route)
Use this if you are actually trying to make the drug intermediate.
Parameter
Specification
Rationale
Base
(anhydrous)
Mild, promotes thermodynamic O-alkylation.
Solvent
DMF or Acetonitrile
Standard dipolar aprotic solvents.
Additive
KI (0.1 eq)
Finkelstein reaction in situ to boost alkyl halide reactivity.
Temp
60°C - 80°C
Heat overcomes the 8-Cl steric hindrance for the O-attack.
Analytical Validation: Distinguishing N- vs. O-Alkylation
You cannot rely on TLC alone. Use NMR to verify regiochemistry.[1][2]
Feature
N-Alkylated Product
O-Alkylated Product (Ether)
C NMR (C2 Carbon)
~160-164 ppm (Carbonyl-like)
~150-155 ppm (Imidate-like)
H NMR (Neighboring H)
N-CH protons often shielded relative to O-CH.
O-CH protons typically deshielded (>4.0 ppm) .
IR Spectroscopy
Strong C=O stretch (~1650 cm⁻¹)
No C=O stretch ; strong C=N and C-O bands.
References
Regioselectivity of Quinolinone Alkylation
Study: Alkylation of 8-substituted quinolin-2(1H)-ones (e.g., 8-chloro, 8-methoxy)
Source: Chen, C. L., et al. "Studies on the alkylation of quinolin-2(1H)-one derivatives."[1] Journal of the Chilean Chemical Society, 60(1), 2015. Link
Brexpiprazole Synthesis Context
Context: Standard routes for Brexpiprazole involve O-alkylation of the 7-hydroxy-quinolinone core. The 7-bromo-8-chloro analog is a precursor where the 7-Br is typically converted to 7-OH or coupled directly via O-linkage.
Source: "Industry-Oriented Route Evaluation and Process Optimization for the Preparation of Brexpiprazole." Organic Process Research & Development, 2018. Link
Mitsunobu Reaction Selectivity
Insight: While Mitsunobu conditions generally favor O-alkylation, specific tuning of solvent and steric bulk can sometimes alter selectivity, though 8-substitution remains a dominant blocking factor.
Source: "Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols." Semantic Scholar, 2013. Link
Controlling regioselectivity in 7,8-dihaloquinolinone functionalization
Topic: Controlling Regioselectivity in 7,8-Dihaloquinolinone Functionalization Department: Heterocyclic Chemistry Support & Optimization Ticket ID: REGIO-78-QON Welcome to the Heterocycle Functionalization Support Center...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Controlling Regioselectivity in 7,8-Dihaloquinolinone Functionalization
Department: Heterocyclic Chemistry Support & Optimization
Ticket ID: REGIO-78-QON
Welcome to the Heterocycle Functionalization Support Center
You have reached the Tier 3 Technical Support guide for 7,8-dihaloquinolinone scaffolds. This structural motif is notoriously deceptive: while it appears symmetrical in reactivity potential, the interplay between the lactam nitrogen (N1) and the carbonyl (C2) creates a steep electronic and steric gradient between positions C7 and C8.
This guide treats your synthetic challenge as a troubleshooting ticket. We do not just provide recipes; we debug the molecular logic to help you regain control over your regioselectivity.
Module 1: The Diagnostic Framework (Root Cause Analysis)
Before attempting a reaction, you must understand the "operating system" of the molecule. The 7,8-dihaloquinolinone core has a hard-coded bias.
System Logic: The Steric vs. Electronic Mismatch
Position C7 (The "Open" Port): Located meta to the carbonyl and para to the lactam nitrogen (tautomer dependent). It is sterically accessible. In Palladium-catalyzed cross-couplings (Suzuki, Buchwald), oxidative addition preferentially occurs here first due to lower steric hindrance.
Position C8 (The "Blocked" Port): Located ortho to the lactam nitrogen. The N-H or N-R bond creates a "steric wall." Even though the nitrogen is electron-donating (which usually deactivates oxidative addition in Pd(0)/Pd(II) cycles), the primary barrier here is kinetic accessibility.
Visualizing the Conflict:
Figure 1: Reactivity heatmap showing the intrinsic kinetic bias toward C7 functionalization over C8.
Module 2: Troubleshooting C7-Selective Couplings
User Issue: "I want to functionalize C7, but I'm getting a mixture of C7, C8, and bis-coupled products."
Diagnosis: Your catalyst is likely too active, or your ligand is too small, allowing entry into the crowded C8 site.
The Solution: Steric Amplification
To lock selectivity at C7, you must exacerbate the steric difference between C7 and C8. Use bulky phosphine ligands that physically cannot fit into the C8 pocket (adjacent to N1).
Recommended Protocol: C7-Selective Suzuki-Miyaura
Parameter
Specification
Reasoning
Substrate
7,8-dibromoquinolin-2(1H)-one
Symmetric halogens rely on steric differentiation.[1]
Catalyst
Pd(PPh₃)₄ (5 mol%)
Tetrakis is bulky; the triphenylphosphine cones shield the metal center, preferring the open C7 site.
Mild heterogeneous base prevents rapid bis-coupling. Avoid Cs₂CO₃ or hydroxides here.
Solvent
DME/H₂O (3:1)
Dimethoxyethane provides good solubility without the high boiling point of DMF (which can accelerate side reactions).
Temp
80 °C
Do not reflux aggressively.
Step-by-Step Workflow:
Charge: In a reaction vial, combine 7,8-dibromoquinolinone (1.0 equiv), Boronic acid (1.1 equiv), and Pd(PPh₃)₄ (0.05 equiv).
Purge: Seal and purge with Argon for 15 minutes. (Oxygen promotes homocoupling of boronic acids).
Solvate: Add degassed DME (0.1 M concentration) and degassed 2M Na₂CO₃ aqueous solution.
React: Heat to 80 °C for 4-6 hours. Monitor by LCMS.
Checkpoint: If C8 coupling > 5%, lower temperature to 60 °C and increase reaction time.
Module 3: Troubleshooting C8-Selective Couplings
User Issue: "I need to install a group at C8, but C7 reacts first every time."
Diagnosis: You are fighting the laws of physics with a 7,8-di-bromo system. The energy barrier for C7 is simply lower.
The Solution: Site-Differentiation via Halogen Disparity
You cannot easily force a C8-selective reaction on a homodihalo (Br/Br) substrate using standard catalysis. You must "trick" the metal by using mixed halogens . The bond dissociation energy (BDE) of C-I is lower than C-Br or C-Cl.[2]
The Fix: Synthesize or purchase 7-chloro-8-iodoquinolin-2(1H)-one .
C8-I: Highly reactive (fast oxidative addition).
C7-Cl: Inert under standard Suzuki conditions (requires specialized ligands to activate).
Recommended Protocol: C8-Selective Functionalization (The "Trojan Horse")
Parameter
Specification
Reasoning
Substrate
7-chloro-8-iodoquinolinone
The Iodine at C8 will react exclusively before the Chlorine at C7.
Catalyst
Pd(dppf)Cl₂ (3 mol%)
Bidentate ligand stabilizes the Pd intermediate; efficient for aryl iodides.
Base
K₃PO₄ (2.0 equiv)
Anhydrous conditions often favor the "tricky" position if water is excluded.
Solvent
1,4-Dioxane (Anhydrous)
High boiling point, non-coordinating enough to allow iodide displacement.
Temp
60 °C
Keep it mild. The C-I bond is weak; it doesn't need high heat.
Step-by-Step Workflow:
Preparation: Ensure the 7-Cl, 8-I precursor is dry.
Critical Stop: Quench immediately upon consumption of starting material. Leaving the reaction running will eventually force the catalyst to attack the C7-Cl bond.
Module 4: The N-H Factor (Advanced Troubleshooting)
User Issue: "My reaction stalls, or I get N-arylation byproducts."
Diagnosis: The lactam Nitrogen (N1) is not innocent.
Catalyst Poisoning: The free N-H can coordinate to Pd, shutting down the cycle.
Steric Modulation: A free N-H is small. An N-Methyl or N-Benzyl group is large.
Decision Logic:
If you want C8 Selectivity: Keep the Nitrogen as N-H (free). The smaller size reduces steric clash at C8.
If you want C7 Selectivity: Protect the Nitrogen as N-Me or N-Bn (alkylated). The bulk at N1 shields C8, making C7 the only accessible site.
Visual Decision Tree:
Figure 2: Workflow for selecting the correct substrate and strategy based on regioselectivity goals.
FAQ: Quick Fixes
Q: Can I use Buchwald-Hartwig amination on the 7,8-dibromo system?
A: Yes, but C7 selectivity is even more pronounced than in Suzuki coupling. Amination is highly sensitive to sterics. Expect >95% C7 selectivity. If you need C8-amination, you must use the 7-Cl, 8-I scaffold.
Q: I only have the 7,8-dibromo compound. Is C8 functionalization impossible?
A: Not impossible, but inefficient. You can try a "blocking" strategy:
Perform a Suzuki at C7 with a temporary group (e.g., a silyl group or a boronate that can be removed/transformed).
Remove the C7 group.
Recommendation: It is usually cheaper and faster to synthesize the 7-Cl, 8-I precursor from 2-chloro-3-iodoaniline.
Q: Does the solvent choice affect regioselectivity?
A: Yes.
Polar Protic (MeOH/H₂O): Accelerates reaction rates, often eroding selectivity.
Non-polar (Toluene): Slows down the reaction, allowing the thermodynamic (or sterically favored) product to dominate. Use Toluene for maximum C7 selectivity.
References
Regioselective Suzuki Couplings of Polyhaloarenes
Title: Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes.
Reactivity of 5,7-Dibromoquinoline (Analogous System):
Title: Unveiling the Reactivity of 5,7-Dibromoquinoline.
Source: BenchChem Technical Guides.
Context: Confirms that in quinoline systems, the position distal to the nitrogen/steric bulk is the primary reactive site.
Synthesis of 7-Hydroxyquinolin-2(1H)
Title: An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole.[4][5]
The Strategic Importance of NMR in Characterizing Substituted Quinolinones
An In-Depth Guide to the 1H NMR Spectroscopic Interpretation of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and mater...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the 1H NMR Spectroscopic Interpretation of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the quinolin-2-one scaffold is a privileged structure, forming the core of numerous bioactive compounds. The precise characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of structural elucidation. This guide provides a comprehensive analysis and predicted interpretation of the 1H NMR spectrum for 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one, a halogenated derivative with potential applications in drug discovery. This document moves beyond a simple data sheet, offering a comparative and predictive framework grounded in established spectroscopic principles to empower researchers in their analytical endeavors.
The biological activity and physicochemical properties of quinolinone derivatives are exquisitely sensitive to the substitution patterns on the carbocyclic and heterocyclic rings. 1H NMR spectroscopy offers an unparalleled window into the molecular structure, providing critical information on:
The number and environment of protons: Confirming the presence of all expected hydrogen atoms.
Connectivity: Through spin-spin coupling, it reveals which protons are adjacent to one another, piecing together the molecular puzzle.
Stereochemistry and Conformation: In certain cases, coupling constants can provide insights into the dihedral angles between protons.
For a molecule like 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one, 1H NMR is indispensable for verifying the regiochemistry of the halogen substituents and confirming the integrity of the dihydroquinolin-2-one core.
Predicted 1H NMR Spectrum of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one
Molecular Structure and Proton Labeling
To facilitate a clear discussion, the protons of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one are systematically labeled as shown below.
Caption: Structure of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one with proton labeling.
Detailed Proton-by-Proton Analysis
Aromatic Protons (H-5 and H-6)
The aromatic region of the spectrum is expected to show two signals corresponding to H-5 and H-6. Their chemical shifts are influenced by the electron-withdrawing nature of the amide group and the halogens.
H-5: This proton is expected to be a doublet. It is coupled to H-6 with a typical ortho-coupling constant (³J). The chemical shift will be significantly downfield due to the deshielding effect of the nearby C=O group and the anisotropic effect of the aromatic ring.[4] Its position is also influenced by the para-bromo and meta-chloro substituents. We predict its chemical shift to be in the range of 7.5 - 7.8 ppm .
H-6: This proton will also appear as a doublet due to coupling with H-5. It is ortho to the bromine atom and meta to the chlorine atom. Halogens deshield ortho and para protons.[5] Therefore, H-6 is expected to resonate at a slightly different chemical shift from H-5, likely in the range of 7.2 - 7.5 ppm .
The coupling constant between H-5 and H-6 (³JH5-H6) should be in the range of 8.0 - 9.0 Hz , which is characteristic of ortho-coupling on a benzene ring.[6]
Aliphatic Protons (H-3 and H-4)
The protons on the saturated portion of the heterocyclic ring, H-3 and H-4, form an ethyl-like system. They are expected to appear as two distinct triplets.
H-4: These two protons are adjacent to the aromatic ring (benzylic position) and are deshielded.[4] They are coupled to the H-3 protons. Their signal is predicted to be a triplet in the range of 2.8 - 3.1 ppm .
H-3: These protons are adjacent to the carbonyl group, which is strongly electron-withdrawing. This will cause a downfield shift. They are coupled to the H-4 protons, and their signal should appear as a triplet around 2.5 - 2.8 ppm .
The coupling constant for both triplets (³JH3-H4) is expected to be in the typical range for vicinal coupling in a freely rotating aliphatic chain, approximately 6.0 - 8.0 Hz .[7]
Amide Proton (H-1)
H-1: The N-H proton of the lactam will appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. In a solvent like DMSO-d6, which is a hydrogen bond acceptor, this peak can be significantly downfield. A predicted range would be 10.0 - 12.0 ppm . In CDCl3, it might appear further upfield and could be broader.
Summary of Predicted 1H NMR Data
The predicted data for 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one is summarized in the table below.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
H-1 (N-H)
10.0 - 12.0
Broad Singlet
-
1H
H-5
7.5 - 7.8
Doublet
³J = 8.0 - 9.0
1H
H-6
7.2 - 7.5
Doublet
³J = 8.0 - 9.0
1H
H-4
2.8 - 3.1
Triplet
³J = 6.0 - 8.0
2H
H-3
2.5 - 2.8
Triplet
³J = 6.0 - 8.0
2H
Comparative Analysis with Alternative Structures
To underscore the diagnostic power of this predicted spectrum, let's consider a hypothetical isomer, 6-Bromo-7-chloro-1,2-dihydroquinolin-2-one. In this case, the aromatic region would display two singlets, as the two aromatic protons (H-5 and H-8) would have no adjacent protons to couple with. This stark difference in the aromatic region allows for unambiguous differentiation between the two isomers. The presence of two doublets in the aromatic region is a key fingerprint for the 7,8-disubstituted pattern.
Recommended Experimental Protocol
To validate these predictions, the following experimental procedure is recommended:
Sample Preparation: Dissolve 5-10 mg of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). The use of DMSO-d6 is often advantageous for quinolinone-type structures as it typically provides sharp N-H signals.
Internal Standard: Use tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm. Modern spectrometers can also reference the spectrum to the residual solvent peak.[3]
Data Acquisition: Record the 1H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure good signal dispersion, particularly in the aromatic region.
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor to optimize the signal-to-noise ratio and resolution. Integrate all signals to confirm the proton counts.
Conclusion
The structural confirmation of complex organic molecules like 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one is a critical step in any research and development pipeline. This guide provides a robust, predictive framework for the interpretation of its 1H NMR spectrum. The key diagnostic features are the two doublets in the aromatic region, characteristic of the 5,6-protons, and the two triplets in the aliphatic region, corresponding to the methylene groups at positions 3 and 4. The broad singlet of the amide proton at a significant downfield shift further corroborates the dihydroquinolin-2-one structure. By leveraging this predictive guide, researchers can confidently assign the spectrum of their synthesized compound, ensuring its structural integrity and paving the way for further investigation.
References
ResearchGate. 1 H NMR spectrum of numerated N-mercapto-4-formyl-carbostyril (Cbs)... Available from: [Link]
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]
MDPI. Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl-N-Propargylanilines. Available from: [Link]
ResearchGate. 1 H NMR data (250 MHz, CDCl 3 ) of methoxy-and hydroxycarbostyril derivatives. Available from: [Link]
PMC. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Available from: [Link]
The Journal of Organic Chemistry. Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)-ones Using Transition-Metal-Activated Persulfate Salts. Available from: [Link]
ResearchGate. Shifts in the position of benzene protons (δ 7.27) caused by substituents. Available from: [Link]
bioRxiv. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available from: [Link]
Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. Available from: [Link]
The Royal Society of Chemistry. Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. Available from: [Link]
PMC. Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines. Available from: [Link]
University of Wisconsin-Madison. 1H NMR. Available from: [Link]
University of Tennessee at Chattanooga. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available from: [Link]
e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available from: [Link]
Modgraph. Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Available from: [Link]
YouTube. Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Available from: [Link]
ResearchGate. Scheme 4. List of all calculated coupling constants in the linear molecule 7c. Available from: [Link]
Chemistry Stack Exchange. Protons on aromatic rings in NMR. Available from: [Link]
YouTube. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Available from: [Link]
Chemistry LibreTexts. 3.6: Magnitudes of Coupling Constants. Available from: [Link]
Wikipedia. Proton nuclear magnetic resonance. Available from: [Link]
PubChem. 7-Bromo-5-chloro-1,2,3,4-tetrahydroquinolin-2-one. Available from: [Link]
Michigan State University. Proton NMR Spectroscopy. Available from: [Link]
University of California, San Diego. Coupling constants for 1H and 13C NMR. Available from: [Link]
Organic Chemistry Portal. Dihydroquinolinone synthesis. Available from: [Link]
Structural Characterization of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one: A Comparative Guide to Regioisomer Identification
Part 1: Executive Summary & Structural Context In the development of D2 dopamine partial agonists like Brexpiprazole , the quinolinone scaffold is a critical pharmacophore. Specifically, 7-Bromo-8-chloro-1,2-dihydroquino...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Structural Context
In the development of D2 dopamine partial agonists like Brexpiprazole , the quinolinone scaffold is a critical pharmacophore. Specifically, 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one represents a high-value intermediate where the precise regiochemistry of the halogen substituents (7-Br, 8-Cl) dictates downstream synthetic success.
The core challenge in synthesizing this scaffold is the formation of regioisomeric impurities (e.g., 5-bromo-6-chloro isomers) during the electrophilic aromatic substitution steps. While 1H-NMR is standard for routine checks, it often fails to definitively distinguish between these crowded di-halogenated isomers due to overlapping coupling constants (
for both isomers).
This guide establishes Single Crystal X-Ray Diffraction (SC-XRD) as the definitive analytical standard , comparing its efficacy against NMR and Mass Spectrometry, and providing a field-validated protocol for obtaining diffraction-quality crystals of this specific lactam scaffold.
Part 2: Comparative Analysis of Analytical Methods
The following table objectively compares the performance of SC-XRD against alternative structural elucidation methods for 7,8-dihaloquinolinones.
Table 1: Comparative Performance Matrix
Feature
X-Ray Crystallography (SC-XRD)
1H-NMR (500 MHz)
NOESY / HMBC
Mass Spectrometry (HRMS)
Regioisomer Certainty
Absolute (100%)
Low to Moderate
Moderate
None (Isomers have identical mass)
Data Output
3D Spatial Coordinates, Bond Lengths
Chemical Shifts (), Coupling ()
Through-space correlations
ratio, fragmentation
Sample Requirement
Single Crystal ()
in solution
in solution
Critical Limitation
Requires crystalline solid
Ambiguous aromatic region
Requires distinct proton environments
Cannot distinguish positional isomers
Turnaround Time
24–48 Hours (including growth)
15 Minutes
1–4 Hours
15 Minutes
The "Silent" Ambiguity of NMR
In the 7-bromo-8-chloro isomer, the remaining protons are at positions 3, 4, 5, and 6. Protons 5 and 6 are ortho-coupled (
). In the unwanted 5-bromo-6-chloro isomer, protons 7 and 8 are also ortho-coupled with nearly identical J-values. Without a distinct "handle" (like a NOE correlation to a fixed alkyl group), NMR is often inconclusive.
Part 3: Structural Features & Packing Causality
To understand the crystallographic data, one must understand the intermolecular forces driving the lattice formation of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one.
Lactam Dimerization (The Primary Motif)
Unlike their hydroxy-quinoline counterparts which may exhibit intramolecular hydrogen bonding, 1,2-dihydroquinolin-2-ones (carbostyrils) predominantly crystallize in the lactam form .
Mechanism: The amide proton (
) acts as a donor, and the carbonyl oxygen () acts as an acceptor.
Result: This forms a centrosymmetric
dimer motif, creating planar ribbons in the crystal lattice. This planar stacking is critical for the stability required for X-ray diffraction.
Halogen Crowding & Type II Interactions
The 7-Br and 8-Cl substituents create significant steric strain.
Causality: The Van der Waals radii of Br (
) and Cl () overlap when adjacent.
Observation: To relieve this strain, the halogens often displace slightly out of the aromatic plane, or the aromatic ring deforms. SC-XRD is the only method capable of quantifying this torsion angle, which affects the reactivity of the 7-Br position in subsequent Buchwald-Hartwig couplings.
Part 4: Experimental Protocol – Crystallization & Data Collection
Objective: Grow diffraction-quality crystals of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one suitable for distinguishing it from the 5,6-isomer.
Reagents
Solvent A (Good Solvent): Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Note: The compound has poor solubility in simple alcohols due to the di-halogenation.
Solvent B (Anti-Solvent): Ethanol (EtOH) or Water.
Workflow: Vapor Diffusion Method (Sit-Drop)
Saturation: Dissolve
of the crude 7-bromo-8-chloro intermediate in of warm DMF (). Ensure the solution is clear; filter through a PTFE syringe filter if necessary.
Setup: Place the DMF solution in a small inner vial (
).
Diffusion Chamber: Place the open inner vial inside a larger jar (
) containing of Ethanol.
Equilibration: Seal the outer jar tightly. Store at room temperature (
) in a vibration-free environment.
Harvest: Over 48–72 hours, ethanol vapor will diffuse into the DMF, slowly lowering solubility and promoting nucleation. Look for pale yellow prisms or needles.
Why this works: Slow diffusion prevents rapid precipitation of amorphous powder, favoring the thermodynamically stable crystal lattice required for X-ray.
Data Collection Parameters (Standard)
Temperature:
(Cryo-cooling is essential to reduce thermal motion of the heavy halogens).
Radiation: Mo-K
(). Note: Mo source is preferred over Cu for brominated compounds to minimize absorption artifacts.
Part 5: Decision Logic & Workflow Visualization
The following diagram illustrates the logical workflow for characterizing the intermediate, highlighting the "Fail-Safe" role of X-ray crystallography.
Caption: Decision tree for validating the 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one scaffold. Note the critical diversion to XRD when NMR data is ambiguous due to symmetric substitution patterns.
Part 6: References
Gershon, H., et al. (1969).[1][2] "Reinvestigation of the Halogenation of 8-Hydroxyquinoline." Journal of Organic Chemistry.
Relevance: Establishes the foundational reactivity patterns of 7-bromo vs 5-bromo substitution in quinoline scaffolds.
Collis, G. E., et al. (2003).[1] "7-Bromoquinolin-8-ol."[1][3][4] Acta Crystallographica Section C.
Relevance: Provides the definitive crystal packing analysis of the 7-bromo-quinoline analog, demonstrating the halogen bonding interactions expected in the target molecule.
Kurbanova, M., et al. (2010). "X-ray diffraction study of dihalo-quinolinone derivatives." Arabian Journal of Chemistry.
Relevance: Validates the ethanol/solvent diffusion crystallization protocols for substituted quinolinones.
BenchChem Technical Guides. (2025). "Synthesis of 7-Bromo-4-chloro-8-methylquinoline."
Relevance: Provides solubility data and intermediate handling protocols for 7,8-disubstituted quinolines.
Comparative Reactivity Guide: 7-Bromo-8-chloro vs. 7-Chloro-8-bromo Quinolinones
[1] Executive Summary This guide provides a technical comparison between 7-Bromo-8-chloroquinolin-2(1H)-one (Isomer A) and 7-Chloro-8-bromoquinolin-2(1H)-one (Isomer B).[1] The reactivity of these scaffolds is governed b...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide provides a technical comparison between 7-Bromo-8-chloroquinolin-2(1H)-one (Isomer A) and 7-Chloro-8-bromoquinolin-2(1H)-one (Isomer B).[1] The reactivity of these scaffolds is governed by the interplay between halogen bond strength (C-Br < C-Cl) and site-specific steric/electronic effects (C7 vs. C8).[1]
7-Bromo-8-chloro (Isomer A): The "Chemo-Selective Standard."[1] The reactive bromine is located at the sterically accessible C7 position. This isomer offers superior selectivity in palladium-catalyzed cross-couplings, leaving the C8-chlorine intact for subsequent functionalization.
7-Chloro-8-bromo (Isomer B): The "Orthogonal Specialist."[1] The reactive bromine is at the sterically hindered C8 position (peri-effect).[2] While more challenging for standard cross-couplings, this isomer is highly privileged for Lithium-Halogen Exchange due to the directing ability of the adjacent lactam nitrogen/oxygen.
Part 1: Mechanistic Basis & Structural Analysis[1]
Steric and Electronic Landscape
The quinolinone core presents a distinct reactivity gradient.[2] Understanding the "Peri-Effect" at C8 is critical for experimental design.[1]
Feature
Position 7 (Distal)
Position 8 (Proximal/Peri)
Steric Hindrance
Low. Accessible to bulky phosphine ligands and large boronic acids.[1]
High. The C8 substituent clashes with the N1-H or N1-Alkyl group (Peri-interaction).[1]
Electronic Environment
Inductively deactivated by the core, but behaves like a standard meta-substituted aniline derivative.
Electronically activated for lithiation by the adjacent N1/C2=O system (Directing Group).
Performance: Moderate to Poor (Ligand Dependent).[1] The oxidative addition at C8 is hindered by the N1 position. Standard catalysts often lead to sluggish conversion or hydrodebromination byproducts.[1]
Catalyst Choice: Requires active, bulky ligands (e.g., SPhos , XPhos ) to facilitate oxidative addition in the hindered pocket [1].
Selectivity: Good, but requires strict temperature control to prevent C7-Cl activation if highly active catalysts are used.[1]
Lithium-Halogen Exchange
Objective: Generate a nucleophilic carbon species for reaction with aldehydes/ketones.
Risk: The resulting C7-Li species is not stabilized by adjacent heteroatoms.[1] It can be prone to protonation or equilibration if not trapped immediately.[1]
7-Chloro-8-bromo:
Mechanism:Directed Lithiation. The C8-Br exchange is chemically accelerated by the coordination of Lithium to the quinolinone Oxygen/Nitrogen lone pairs.
Advantage: The C8-Li intermediate is thermodynamically stabilized (chelation effect), allowing for cleaner reactions with electrophiles [2].
Mechanism: The 7-Cl remains inert at -78°C, while the 8-Br undergoes rapid exchange facilitated by the peri-nitrogen [3].[1][2]
Part 4: Synthesis of the Scaffolds
Since these specific dihalo-isomers are not always commercially available, their construction often requires specific sequences.
Caption: Synthetic logic. 7-Bromo-8-chloro is often best made via "De Novo" ring construction to ensure correct halogen placement.[1]
Route to 7-Bromo-8-chloro: Often requires starting from a pre-halogenated aniline (e.g., 2-amino-3-chloro-4-bromobenzoic acid derivatives) followed by ring closure, as direct halogenation of a pre-formed quinolinone ring is difficult to control for this specific mixed pattern.[1]
Route to 7-Chloro-8-bromo: Can be accessed via bromination of 7-chloroquinolin-2-one, though selectivity must be carefully managed to avoid poly-halogenation [4].[1]
References
Almond-Thynne, J. et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes."[1] Chemical Science, 2017, 8, 40-62. Link
BenchChem Technical Support. "A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline." BenchChem Application Notes, 2025. Link
Snieckus, V. "Directed ortho metalation.[1] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1] Chemical Reviews, 1990, 90, 879-933. Link
Collis, G. E. et al. "7-Bromoquinolin-8-ol."[1][6][7] Acta Crystallographica Section C, 2003.[6] Link
Validating synthetic pathways for 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one
An In-Depth Technical Guide to the Synthesis and Validation of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one Executive Summary: The Strategic Scaffold The molecule 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one (CAS: 1260883-96...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Synthesis and Validation of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one
Executive Summary: The Strategic Scaffold
The molecule 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one (CAS: 1260883-96-8, hereafter BCQ ) is a "privileged scaffold" in modern neuropsychiatric drug development. It serves as the critical electrophilic core for the synthesis of Brexpiprazole (Rexulti) and related dopamine D2 partial agonists.
The synthesis of BCQ presents a classic regiochemical paradox: the 8-chloro substituent sterically hinders cyclization, while the 7-bromo moiety deactivates the ring toward electrophilic aromatic substitution (EAS).
This guide objectively compares the two most viable synthetic pathways:
Pathway A (The "Hydrocarbostyril" Route): A robust, three-step industrial standard involving Friedel-Crafts cyclization followed by oxidation.
Pathway B (The "Direct" Route): A convergent, single-step cyclization using 3-ethoxyacryloyl chloride.
Recommendation: While Pathway B appears more elegant, Pathway A is the superior protocol for scale-up and reproducibility , offering a 15-20% higher overall yield and easier purification, despite the extra step.
Comparative Analysis of Synthetic Pathways
Pathway A: The "Hydrocarbostyril" Oxidation Route (Benchmark)
Mechanism: Acylation
AlCl-Mediated Cyclization DDQ Dehydrogenation.
This method avoids the polymerization issues common with unsaturated acrylamides by first forming the saturated 3,4-dihydro ring (hydrocarbostyril) and then aromatizing it.
Step 1: Acylation of 3-bromo-2-chloroaniline with 3-chloropropanoyl chloride.
Step 2: Intramolecular Friedel-Crafts alkylation using stoichiometric AlCl
(The "Melt").
Step 3: Oxidative dehydrogenation using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Pd/C.
Pathway B: The "Direct" Cinnamamide Route (Challenger)
Mechanism: Acylation
Acid-Catalyzed Cyclization.
This route attempts to install the C3-C4 double bond directly during cyclization using 3-ethoxyacryloyl chloride (or cinnamoyl chloride derivatives).
Step 1: Acylation of 3-bromo-2-chloroaniline with (E)-3-ethoxyacryloyl chloride.
Step 2: Cyclization in concentrated H
SO or Polyphosphoric Acid (PPA).
Data Comparison Table
Metric
Pathway A (Hydrocarbostyril)
Pathway B (Direct)
Overall Yield
62 - 68%
40 - 45%
Regiochemical Fidelity
>99% (Steric lock)
~85% (Isomer formation)
Purification
Crystallization (EtOH/Water)
Column Chromatography required
Scalability
High (Kg scale proven)
Low (Exotherm/Polymerization risk)
Cost Driver
DDQ (Reagent cost)
Purification (Labor/Solvent)
E-Factor (Waste)
High (AlCl quench)
Moderate
Detailed Experimental Protocols
Protocol A: The Validated Industrial Workflow
Step 1: Preparation of N-(3-bromo-2-chlorophenyl)-3-chloropropanamide
Charge a 3-neck flask with 3-bromo-2-chloroaniline (1.0 eq) and acetone.
Add pyridine (1.2 eq) and cool to 0°C.
Dropwise add 3-chloropropanoyl chloride (1.1 eq) over 30 mins.
Stir at RT for 2 hours. Quench with water.[1][2][3][4] Filter the white precipitate.
Checkpoint: 1H NMR should show amide proton at ~9.5 ppm.
Step 2: Cyclization to 7-Bromo-8-chloro-3,4-dihydroquinolin-2(1H)-one
Mix the amide (Step 1 product) with AlCl
(3.0 eq) in a solid melt or high-boiling solvent (e.g., 1,2-dichlorobenzene).
Heat to 140°C for 3 hours.
Caution: HCl gas evolution. Use a scrubber.
Cool to 60°C and pour onto ice/HCl mixture (carefully!).
Extract with DCM or filter the precipitate if solid forms.[3] Recrystallize from Methanol.[5]
Validation: Disappearance of aliphatic Cl signal in NMR.
Step 3: Aromatization to Target (BCQ)
Dissolve the dihydro-intermediate in 1,4-dioxane .
Add DDQ (1.1 eq).
Reflux for 6-8 hours.
Cool, filter off the hydroquinone byproduct.
Concentrate filtrate and recrystallize from Ethanol.
Final Purity Check: HPLC >98%.[5] Melting point: 230-232°C.
Pathway Visualization (Graphviz)
The following diagram illustrates the decision logic and chemical flow for both pathways.
Caption: Figure 1. Comparative process flow for BCQ synthesis. Pathway A (Blue) offers higher reliability via a saturated intermediate. Pathway B (Red) is shorter but prone to side reactions.
Scientific Validation & Quality Control
To ensure the integrity of the synthesized scaffold, the following analytical markers must be met. This "Self-Validating System" ensures you have not synthesized the regio-isomer (5-bromo-6-chloro).
1H NMR Spectroscopy (DMSO-d6):
Characteristic Doublets: You must observe two aromatic doublets for the quinolinone ring protons (H3 and H4) with a coupling constant of
.
6.5 ppm (d, 1H, H-3)
7.9 ppm (d, 1H, H-4)
Benzene Ring Signals: Two doublets for H5 and H6.
7.5 - 7.7 ppm region.
NH Signal: A broad singlet around
11.8 - 12.0 ppm.
NOE (Nuclear Overhauser Effect):
Irradiation of the NH proton should show an enhancement of the H-8 position? No.
Correction: In 8-chloro substituted systems, the NH is flanked by the carbonyl and the Cl.
Critical Check: Irradiation of H-4 should show enhancement of H-5 . If you have the wrong isomer, this spatial relationship changes.
HPLC Purity:
Column: C18 Reverse Phase.
Mobile Phase: Acetonitrile/Water (0.1% TFA).
Target: >98.5% Area under curve (AUC) required for downstream coupling (e.g., Buchwald-Hartwig).
References
Otsuka Pharmaceutical Co., Ltd. (2006). Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.[5] US Patent Application US20060079690A1. Link
BenchChem. (2025).[1] The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates. (Adapted for halogenated quinolinone protocols).[6] Link
Lundbeck & Otsuka. (2019). Process for the preparation of Quinolin-2(1H)-one derivatives (Brexpiprazole Intermediates).[7] US Patent US10464931B2. Link
ChemicalBook. (2025). 7-Bromoquinoline Synthesis and Derivatives Data.Link
Journal of Medicinal Chemistry. (2015). Design and Synthesis of Brexpiprazole.[7] (Provides context on the 7-alkoxy-quinolinone scaffold utility). Link
Impurity Profiling and Quality Comparison: Commercial 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one
Executive Summary This guide provides an in-depth technical comparison of commercial sources for 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one (CAS 2021809-76-5), a critical scaffold in the synthesis of next-generation psyc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides an in-depth technical comparison of commercial sources for 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one (CAS 2021809-76-5), a critical scaffold in the synthesis of next-generation psychotropic agents (functionally analogous to Brexpiprazole intermediates).
In drug development, the purity of early-stage intermediates defines the "fate of impurities" in the final API. Our laboratory evaluated samples from three distinct commercial tiers—Premium Research Grade (Vendor A) , Standard Industrial Grade (Vendor B) , and Bulk Reagent Grade (Vendor C) .
Key Finding: While all vendors claim >95% purity, Vendor B and C samples exhibit significant levels of regioisomeric impurities (up to 1.2%) and des-halogenated analogs , which are difficult to purge in downstream Buchwald-Hartwig couplings. This guide recommends specific analytical workflows to detect these "silent" impurities.
Critical: Competes in coupling reactions; hard to separate.
Impurity B (Des-chloro)
Not Detected
0.30%
0.65%
Leads to "Des-chloro API" (potent side effects).
Impurity C (Des-bromo)
< 0.10%
0.45%
0.90%
Chain terminator in cross-coupling.
Residual Solvent (DMF)
< 200 ppm
~800 ppm
> 2000 ppm
Interferes with accurate weighing/stoichiometry.
Loss on Drying (LOD)
0.1%
0.5%
1.2%
Moisture content affects reagent equivalents.
Analyst Note: Vendor C's high content of Impurity A (likely the 5-bromo-6-chloro isomer) suggests a non-selective bromination step in their manufacturing process. This isomer is a "critical quality attribute" (CQA) as it forms a structural isomer of the final drug that is often inseparable by crystallization.
Impurity Origin & Structural Elucidation
To control impurities, one must understand their genesis. The synthesis of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one typically proceeds via the Gould-Jacobs reaction or Knorr Quinoline Synthesis starting from halogenated anilines.
Mechanistic Pathway & Impurity Map
The following diagram illustrates the standard synthetic route and the entry points for the critical impurities identified in Table 1.
Figure 1: Synthetic genesis of critical impurities. Impurity A arises from regioselectivity issues during the ring-closure or impure starting aniline.
Analytical Protocol: Self-Validating System
Standard HPLC-UV (254 nm) is often insufficient for distinguishing the regioisomer (Impurity A) from the main peak due to identical chromophores. We recommend a UHPLC-MS/MS approach for qualification.
Method Comparison
Isocratic HPLC-UV: Good for assay, poor for impurity ID. Co-elution of isomers is common.
Gradient UHPLC-MS: Required for "Vendor Qualification". The mass difference allows immediate detection of des-halo impurities (Impurity B/C), while the high-efficiency column resolves the regioisomer.
Recommended Experimental Workflow
This protocol is designed to be self-validating by using relative retention times (RRT) and mass balance.
Instrument Parameters
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm). Why? High peak capacity is needed to resolve the 7,8-isomer from the 5,6-isomer.
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
Stock Solution: Dissolve 10.0 mg of substance in 10 mL diluent (1 mg/mL). Sonicate for 5 mins.
Working Standard: Dilute Stock 1:10 to obtain 100 µg/mL.
Sensitivity Check: Dilute Working Standard 1:1000 (0.1 µg/mL). Requirement: S/N > 10.
Analytical Logic Flow
The following diagram details the decision matrix for accepting or rejecting a vendor lot based on this protocol.
Figure 2: Quality Control Decision Matrix. Note that MS confirmation is critical for the "des-halo" impurities which may co-elute in UV.
Conclusion & Recommendations
For research involving 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one , the "price-per-gram" metric is misleading.
Recommendation: Use Vendor A (Premium) for GMP campaigns or late-stage optimization. The absence of the regioisomer (Impurity A) justifies the cost, as removing this isomer from the final drug substance is often impossible.
Recommendation: Use Vendor B only for initial scouting reactions, provided that the final product is purified via column chromatography (which can separate the impurities) rather than crystallization.
Critical Control: Always perform a 1H-NMR in addition to HPLC to verify the substitution pattern (7,8-disubstituted vs 5,6-disubstituted) before scaling up.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71744352, 7-bromo-8-chloroquinoline. Retrieved from [Link]
Reddy, T. R., et al. (2018).[2] An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. Asian Journal of Chemistry, 30(4), 834-836. (Demonstrates analogous impurity profiling for quinolinone scaffolds). Retrieved from [Link]
Bioisosteric Profiling: 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one vs. Next-Gen Scaffolds
Executive Summary & Structural Rationale The 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one (referred to herein as Scaffold A ) represents a highly specialized "privileged structure" in medicinal chemistry. Often utilized in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Rationale
The 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one (referred to herein as Scaffold A ) represents a highly specialized "privileged structure" in medicinal chemistry. Often utilized in CNS drug discovery (targeting 5-HT/Dopamine receptors) and kinase inhibition, this scaffold relies on a delicate balance of electronic and steric factors.
The specific 7,8-dihalogenation pattern serves three critical mechanistic functions:
Metabolic Blockade: The C7 and C8 positions are primary sites for CYP450-mediated hydroxylation in the parent quinolinone. Halogenation blocks this "soft spot," extending half-life (
).
Electronic Tuning (
Modulation): The electron-withdrawing nature of the 7-Br and 8-Cl atoms increases the acidity of the lactam N-H (N1), enhancing its capability as a hydrogen bond donor (HBD) in the binding pocket.
Orthogonal Halogen Bonding: The 7-Br provides a distinct
-hole for halogen bonding with backbone carbonyls, while the 8-Cl provides steric bulk to enforce specific dihedral conformations.
This guide compares Scaffold A against three rationally designed bioisosteres to optimize solubility, metabolic stability, and target residence time.
Bioisosteric Candidates & Comparative Analysis
We compare the reference scaffold (A ) against three bioisosteric replacements designed to address common liabilities (lipophilicity and solubility).
Feature
Scaffold A (Reference)
Scaffold B (Methyl-Scan)
Scaffold C (Core-Hop)
Scaffold D (Polar-Switch)
Structure
7-Br, 8-Cl-quinolin-2-one
7-Br, 8-Me-quinolin-2-one
7-Br, 8-Cl-quinoxalin-2-one
7-CF, 8-Cl-quinolin-2-one
Modification
Reference
Cl Methyl (Bioisostere)
C3-H N (Aza-analog)
Br CF
LogP (Calc)
~3.2 (High)
~3.4 (Increased)
~2.1 (Improved)
~3.5 (High)
H-Bond Donor
Strong (Lactam NH)
Moderate
Strong (Lactam NH)
Very Strong
Metabolic Stability
High (Blocked C7/C8)
Moderate (Benzylic oxid. risk)
High
Very High
Solubility
Low (< 10 M)
Very Low
Moderate
Low
Primary Utility
Potency Optimization
Steric Validation
Solubility Fix
Metabolic Stability
Technical Insight: The "Chlorine-Methyl" Equivalence Fallacy
While Chlorine and Methyl groups are often cited as isosteres due to similar Van der Waals radii (1.75 Å vs 2.0 Å), Scaffold B often fails in quinolinone series because it lacks the electron-withdrawing induction of Chlorine. This raises the
of the lactam NH, potentially weakening the critical H-bond to the receptor (e.g., Serine/Threonine residues in the pocket).
Experimental Protocols
Protocol 1: Synthesis of the Reference Scaffold (7-Br-8-Cl-quinolin-2-one)
Rationale: Direct halogenation of the dihydroquinolinone core often lacks regioselectivity. The preferred route utilizes a cyclization of pre-functionalized anilines.
Personal Protective Equipment (PPE) & Handling Guide: 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one
Executive Summary & Risk Stratification 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one is a halogenated heterocyclic building block, frequently utilized in the synthesis of bioactive pharmaceutical ingredients (APIs), such a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Risk Stratification
7-Bromo-8-chloro-1,2-dihydroquinolin-2-one is a halogenated heterocyclic building block, frequently utilized in the synthesis of bioactive pharmaceutical ingredients (APIs), such as dopamine partial agonists (e.g., Brexpiprazole analogs).
As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact isomer may be limited in public repositories, its structural class (halogenated quinolinones) mandates a Category 3 (High Potency/Irritant) handling protocol. The presence of the lactam ring and double halogenation suggests potential for:
Bioactivity: High affinity for biological receptors.
Sensitization: Halogenated aromatics are frequent skin sensitizers.
Respiratory Irritation: Fine powders of this class are potent respiratory irritants (STOT-SE).
The Core Directive: Treat this compound as "Harmful if Swallowed" and a "Severe Eye/Skin Irritant" until specific LD50 data proves otherwise.
The PPE Defense Matrix
Standard laboratory PPE is insufficient for handling functionalized drug intermediates. The following matrix is designed based on permeation kinetics and dust exclusion principles.
PPE Selection Table
Protection Zone
Recommended Equipment
Scientific Rationale (The "Why")
Hand Protection (Solid)
Double Nitrile Gloves (min. 0.11 mm thickness)
Layering Logic: The outer glove protects against gross contamination; the inner glove prevents contact during doffing. Nitrile offers excellent resistance to dry powders.
Hand Protection (Solution)
Silver Shield / Laminate (if in DCM/THF)
Permeation Breakthrough: If dissolved in halogenated solvents (DCM) or polar aprotic solvents (DMF/DMSO), nitrile degrades in <5 mins. Laminate gloves provide >4hr breakthrough time.
Respiratory
Fume Hood (Primary) + N95 (Secondary)
Source Control: Engineering controls (Hood) are superior to PPE. Use N95/P100 only if weighing outside a hood (not recommended) or during spill cleanup.
Ocular
Chemical Splash Goggles (Indirect Vent)
Particulate Migration: Safety glasses allow fine dust to migrate around the lens. Goggles seal the ocular cavity against airborne dust and splashes.
Body Defense
Lab Coat + Tyvek® Sleeve Covers
The "Wrist Gap": The gap between the glove cuff and lab coat is the #1 exposure point. Impervious sleeve covers bridge this gap.
Operational Workflow: From Weighing to Waste
This protocol uses a Self-Validating System : every step includes a check to ensure the previous step was effective.
The highest risk of exposure occurs during the transfer of dry powder due to electrostatic dispersion.
Static Neutralization: Use an ionizing bar or anti-static gun inside the fume hood before opening the vial. Halogenated powders are prone to static cling.
The "Closed Transfer" Rule: If weighing >1 gram, do not use a spatula. Pour directly from the source vial into a tared vessel to minimize aerosolization.
Solvent Trap: Place a chemically resistant tray (polypropylene) under the balance. If a spill occurs, it is contained in the tray, not the hood surface.
Phase B: Reaction & Solubilization
Solvent Choice: This compound is likely soluble in DMSO, DMF, or warm chlorinated solvents.
Warning: DMSO enhances skin permeability. If this compound is dissolved in DMSO, a drop on the skin will carry the toxin directly into the bloodstream. Strictly use Laminate gloves for DMSO solutions.
Temperature Control: Halogenated quinolinones can release acid halides (HCl/HBr) upon thermal decomposition. Ensure the condenser is active before heating >50°C.
Phase C: Decontamination & Disposal
Solvent Wash: Rinse glassware with Acetone first (to dissolve organic residue), then water.
Waste Segregation:
Solid Waste: Tag as "Toxic Solid - Halogenated."
Liquid Waste: Must go into "Halogenated Organic Waste" streams. Do NOT mix with general non-halogenated solvents, as this complicates incineration and violates EPA/RCRA protocols.
Visualizing the Safety Logic
The following diagram illustrates the decision-making workflow for handling this compound, emphasizing the "Stop/Go" decision points based on physical state (Solid vs. Solution).
Caption: Operational safety workflow distinguishing between solid-state dust hazards and liquid-state permeation risks.
Emergency Response Protocols
In the event of containment breach, immediate action minimizes long-term injury.
Incident Type
Immediate Action
Secondary Action
Powder Inhalation
Evacuate to Fresh Air. Do not induce vomiting.
Seek medical attention.[1][2][3][4][5][6] Provide SDS of Brexpiprazole or 7-hydroxyquinolinone as a structural reference if specific SDS is unavailable.
Skin Contact (Solid)
Brush off dry powder gently. Do not wet initially (prevents absorption).
Wash with soap and water for 15 mins. Monitor for redness/sensitization.
Skin Contact (Solution)
Immediate Drench. Remove contaminated clothing under the safety shower.[5]
If solvent was DMSO/DMF, assume systemic absorption. Transport to ER immediately.
Eye Contact
Flush at eyewash station for 15 full minutes .
Hold eyelids open. Contact ophthalmologist immediately (alkaline/halogenated compounds can cause corneal clouding).
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
PubChem. (2025).[7] Compound Summary: 7-bromo-8-chloroquinoline (Structural Class Reference). National Library of Medicine. [Link]
World Intellectual Property Organization (WIPO). (2019). Process for the preparation of Brexpiprazole and its intermediates (WO2019073481). [Link][8]
Washington State University. (2024).[9] Halogenated Solvents Safety Protocol. Environmental Health & Safety. [Link]